4-Hexanoylresorcinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-11(14)10-7-6-9(13)8-12(10)15/h6-8,13,15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFHZAEFGZSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871883 | |
| Record name | 1-(2,4-Dihydroxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3144-54-5 | |
| Record name | 4-Caproylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3144-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexanoylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3144-54-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-Dihydroxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-dihydroxyhexanophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HEXANOYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA8TZ29E2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hexanoylresorcinol from Resorcinol and Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Hexanoylresorcinol, a key intermediate in the production of 4-hexylresorcinol, a compound with significant antiseptic and anthelmintic properties. The primary synthetic route involves the direct acylation of resorcinol with hexanoic acid, a classic example of a Friedel-Crafts acylation reaction. This document details the underlying chemistry, reaction conditions, catalytic systems, and experimental protocols, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.
Core Synthesis Reaction: Friedel-Crafts Acylation
The synthesis of this compound from resorcinol and hexanoic acid is achieved through a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, the acyl group from hexanoic acid is introduced onto the resorcinol ring, preferentially at the 4-position due to the ortho- and para-directing effects of the hydroxyl groups. The reaction is typically catalyzed by a Lewis acid or a strong protic acid.
The overall reaction can be summarized as follows:
Resorcinol + Hexanoic Acid → this compound + Water
Comparative Analysis of Catalytic Systems and Reaction Conditions
A variety of catalysts can be employed to facilitate the synthesis of this compound. The choice of catalyst and reaction conditions significantly impacts the reaction yield and selectivity. The following table summarizes quantitative data from various reported methodologies.
| Catalyst | Molar Ratio (Resorcinol:Hexanoic Acid:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| Zinc Chloride | - | - | - | - | - | [1] |
| Boron Trifluoride Etherate | - | 70-130 | - | - | - | [2] |
| Trifluoromethanesulfonic Acid | 1:3:0.01 | 130 | 2 | 79 | 93 | [3] |
| Benzenesulfonic Acid | 1:3:0.5 | 130 | 3 | 55 | 91 | [3] |
| Methanesulfonic Acid | 1:3:0.5 | 130 | 3 | 68 | 95 | [3] |
| p-Phenolsulfonic Acid | 1:3:0.5 | 130 | 3 | 49 | 65 | [3] |
| 2-Naphthalenesulfonic Acid Monohydrate | 1:3:0.5 | 130 | 3 | 36 | 88 | [3] |
| Sulfuric Acid | 1:3:0.1 | 130 | 3 | 30 | 90 | [3] |
Note: A hyphen (-) indicates that the specific quantitative data was not provided in the cited source. The selectivity reported is for this compound over other isomers.[3]
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound, based on cited literature.
General Procedure using a Sulfonic Acid Catalyst[3]
-
Reaction Setup: A 200 ml four-necked flask is equipped with a thermometer, a condenser (e.g., Dimroth), and a stirring bar.
-
Charging of Reactants: Resorcinol (e.g., 3.3 g, 30 mmol) and hexanoic acid (e.g., 10.5 g, 90 mmol) are charged into the flask.
-
Catalyst Addition: The selected acid catalyst (e.g., methanesulfonic acid, 1.4 g, 15 mmol) is added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to 130 °C and stirred for 3 hours under atmospheric pressure. For certain catalysts like trifluoromethanesulfonic acid, applying a reduced pressure (e.g., 500 mmHg) can enhance the reaction.[3]
-
Work-up and Purification:
-
After the reaction, unreacted hexanoic acid is removed by distillation under reduced pressure.[3]
-
The residue can be further purified by extraction and crystallization.[3]
-
A mixed-solvent recrystallization using ethanol and water has been shown to be effective, yielding purities greater than 95%.[4] The crude solid is dissolved in a minimum amount of hot ethanol, followed by the addition of water as an anti-solvent to induce crystallization upon slow cooling.[4]
-
Synthesis using Zinc Chloride Catalyst[1]
While specific quantities are not detailed for the initial acylation step, the general process involves reacting resorcinol with hexanoic acid in the presence of a zinc chloride catalyst.[1] The resulting intermediate, this compound, is then typically used in a subsequent reduction step.[1]
Reaction Workflow and Logic
The synthesis of this compound follows a logical experimental workflow, from the initial setup to the final purification of the product.
Caption: Experimental workflow for the synthesis of this compound.
Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation of resorcinol with hexanoic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of an acylium ion electrophile and the subsequent attack by the electron-rich resorcinol ring.
Caption: Mechanism of Friedel-Crafts acylation of resorcinol.
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the resorcinol ring, the methylene protons of the hexanoyl chain, and the terminal methyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons (with and without hydroxyl substitution), and the aliphatic carbons of the hexanoyl group.
-
Mass Spectrometry: This technique can be used to determine the molecular weight of the compound, which is 208.25 g/mol .[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups.
This guide provides a foundational understanding for the synthesis of this compound. For successful implementation, it is crucial to adhere to standard laboratory safety procedures and to consult the original literature for specific experimental details. The choice of catalyst and optimization of reaction conditions will be key to achieving high yields and purity of the desired product.
References
- 1. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]
- 2. An Improved Process For Preparing 4 N Hexylresorcinol And 4 N [quickcompany.in]
- 3. JP2013216597A - Method for producing 4-alkanoyl resorcinol - Google Patents [patents.google.com]
- 4. This compound | 3144-54-5 | Benchchem [benchchem.com]
- 5. This compound | C12H16O3 | CID 76596 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Hexanoylresorcinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hexanoylresorcinol (CAS No. 3144-54-5), an aromatic ketone that serves as a key intermediate in the synthesis of various compounds, including the antiseptic agent 4-hexylresorcinol. Understanding these properties is fundamental for its application in chemical synthesis, formulation development, and potential biological investigations.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound, compiled from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |
| Molecular Weight | 208.25 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 53-57 °C | [1][2][3][4] |
| Boiling Point | 217 °C at 14 mmHg343 °C at 760 mmHg | [1][2][3] |
| Water Solubility | 169.1 mg/L at 25 °C (estimated)0.60 g/L at 25 °C | [1][3] |
| pKa (acid dissociation constant) | 7.62 (predicted)7.83 ± 0.35 (predicted) | [3] |
| logP (octanol-water partition coefficient) | 3.4 (XLogP3-AA calculated)2.86080 (LogP calculated)3.87 (Partition Coefficient) | [3] |
| Flash Point | 113 °C | [2] |
| Canonical SMILES | CCCCCC(=O)C1=C(C=C(C=C1)O)O | [2] |
| InChIKey | SKUFHZAEFGZSQK-UHFFFAOYSA-N |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a solid compound like this compound is commonly determined using the capillary melting point method. A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it completely liquefOreal are recorded as the melting point range. For a pure substance, this range is typically narrow.
Boiling Point Determination
The boiling point of a liquid at atmospheric pressure can be determined by distillation. For high-boiling compounds like this compound, which may decompose at their atmospheric boiling point, vacuum distillation is employed. The substance is heated in a distillation apparatus under reduced pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure, and this temperature is recorded along with the corresponding pressure.
Solubility Determination (Shake-Flask Method)
The aqueous solubility of a compound is often determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. The suspension is then filtered to remove the undissolved solid, and the concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of a compound with acidic or basic functional groups can be determined by potentiometric titration. A solution of the compound in a suitable solvent (often a water-methanol or water-ethanol mixture for compounds with low water solubility) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.
logP Determination (HPLC Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. An increasingly common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound on a nonpolar stationary phase (like C18) is measured using a series of mobile phases with varying compositions of an organic solvent and water. A calibration curve is generated using a set of standard compounds with known logP values. The logP of the test compound is then interpolated from its retention time on this calibration curve.
Chemical Synthesis and Logical Relationships
This compound is a key intermediate in the synthesis of 4-hexylresorcinol, a compound with antiseptic and anesthetic properties. The most common synthetic route involves a two-step process: a Friedel-Crafts acylation followed by a Clemmensen reduction.
Caption: Synthesis of 4-Hexylresorcinol from Resorcinol and Hexanoic Acid.
The experimental workflow for a typical chemical synthesis involving an intermediate like this compound follows a logical progression from reaction to purification and analysis.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Spectroscopic Profile of 4-Hexanoylresorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic characterization of 4-Hexanoylresorcinol (also known as 1-(2,4-dihydroxyphenyl)hexan-1-one), a compound of interest in various research and development fields. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes a relevant biological pathway.
Spectroscopic Data Summary
The following tables present a consolidated summary of the spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aromatic-H | 6.0 - 7.5 | Multiplets | Protons on the benzene ring |
| Phenolic-OH | 5.0 - 12.0 | Broad Singlet | Hydroxyl protons |
| α-CH₂ | ~2.9 | Triplet | Methylene protons adjacent to the carbonyl group |
| -(CH₂)₃- | 1.2 - 1.7 | Multiplets | Internal methylene protons of the hexanoyl chain |
| Terminal-CH₃ | ~0.9 | Triplet | Terminal methyl protons of the hexanoyl chain |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | |
| Carbonyl (C=O) | 200 - 210 | Carbonyl carbon | |
| Aromatic C-O | 160 - 165 | Aromatic carbons attached to hydroxyl groups | |
| Aromatic C-H / C-C | 100 - 135 | Other aromatic carbons | |
| α-CH₂ | ~38 | Alpha-carbon of the hexanoyl chain | |
| -(CH₂)₄- & -CH₃ | 22 - 32 | Other carbons in the alkyl chain |
Table 2: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Parameter | Value |
| IR Spectroscopy | O-H stretch (phenolic) | 3200-3600 cm⁻¹ (Broad) |
| C-H stretch (alkyl) | 2850-3000 cm⁻¹ | |
| C=O stretch (ketone) | 1630-1680 cm⁻¹ | |
| C=C stretch (aromatic) | 1450-1600 cm⁻¹ | |
| UV-Vis Spectroscopy | λmax | ~270 nm |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 208 |
| Major Fragments | m/z 152, 137 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of its hydrogen and carbon atoms.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times compared to ¹H NMR, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Procedure:
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal/KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument measures the interference pattern of the infrared beam and performs a Fourier transform to obtain the infrared spectrum.
-
-
Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) of this compound, which is characteristic of its electronic transitions.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill another cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Use a mass spectrometer (e.g., GC-MS or LC-MS).
-
Data Acquisition:
-
The sample is vaporized and ionized.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The most abundant fragments for this compound are observed at m/z 137 and 152, with the molecular ion at m/z 208.[1]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by this compound and a typical experimental workflow for its spectroscopic characterization.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Caption: Inhibition of the NF-κB signaling pathway by 4-Hexylresorcinol.
References
In-Depth Technical Guide to the Biological Activities of 4-Hexanoylresorcinol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexanoylresorcinol, a member of the 4-acylresorcinol family, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities. These phenolic compounds, structurally characterized by a resorcinol moiety with an acyl chain at the 4-position, exhibit a range of effects, including potent tyrosinase inhibition, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current state of research on the biological activities of this compound and its key derivative, 4-hexylresorcinol, into which it is often reduced. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.
Core Biological Activities
The primary biological activities attributed to this compound and its derivatives are multifaceted, with the most extensively studied being their impact on melanogenesis, oxidative stress, inflammation, and cancer progression. The lipophilic acyl or alkyl chain plays a crucial role in their ability to penetrate biological membranes and interact with molecular targets.
Tyrosinase Inhibition and Antimelanogenic Effects
4-Acylresorcinols are recognized as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. By inhibiting this enzyme, these compounds can effectively reduce hyperpigmentation. The structure-activity relationship suggests that the 4-substituted resorcinol skeleton is a powerful pharmacophore for tyrosinase inhibition[1].
Quantitative Data on Tyrosinase Inhibition
| Compound | Enzyme Source | Substrate | IC50 (µM) | Inhibition Type | Reference |
| 4-Hexylresorcinol | Mushroom Tyrosinase | L-DOPA | 0.15 - 0.56 | Competitive | [1] |
| 4-Hexylresorcinol | Human Tyrosinase | L-Tyrosine | 94 | - | [2] |
| 4-Butylresorcinol | Human Tyrosinase | L-Tyrosine | 21 | - | [2] |
| 4-Phenylethylresorcinol | Human Tyrosinase | L-Tyrosine | 131 | - | [2] |
| Kojic Acid (Reference) | Human Tyrosinase | L-Tyrosine | 500 | - | [2] |
Experimental Protocol: Tyrosinase Inhibition Assay
A common method to determine tyrosinase inhibitory activity is the DOPA-chrome formation assay.
-
Preparation of Reagents:
-
Mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer).
-
L-DOPA solution (e.g., 10 mM in phosphate buffer).
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., Kojic acid).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound solution at various concentrations to the wells.
-
Add 40 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway: Inhibition of Melanogenesis
Caption: Inhibition of the tyrosinase enzyme by this compound derivatives blocks melanin synthesis.
Antioxidant Activity
4-Acylresorcinols exhibit notable antioxidant properties, which are attributed to their phenolic structure. They can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds.
-
Preparation of Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Test compounds dissolved in methanol at various concentrations.
-
Positive control (e.g., Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
Add 1 mL of the test compound solution to 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
-
The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.
-
Experimental Workflow: Antioxidant Capacity Determination
References
The Synthesis of 4-Hexylresorcinol: A Technical Guide to the Reduction of 4-Hexanoylresorcinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of 4-Hexylresorcinol, a compound with significant applications in the pharmaceutical and food industries, primarily focusing on the pivotal role of 4-Hexanoylresorcinol as its precursor. The synthesis is typically a two-stage process involving the initial Friedel-Crafts acylation of resorcinol to yield this compound, followed by the reduction of the ketone group to form the final product. This document details the experimental protocols for the synthesis of the precursor and critically evaluates the primary reduction methodologies: Catalytic Hydrogenation, the Clemmensen Reduction, and the Wolff-Kishner Reduction.
Synthesis of the Precursor: this compound
The common route to this compound is the Friedel-Crafts acylation of resorcinol with hexanoic acid. This reaction is typically catalyzed by a Lewis acid, with zinc chloride being a conventional choice.
Experimental Protocol: Friedel-Crafts Acylation
A representative procedure for the synthesis of this compound is as follows:
-
Reaction Setup: A mixture of resorcinol and hexanoic acid is heated.
-
Catalyst Addition: Anhydrous zinc chloride (ZnCl₂) is introduced as the catalyst. The reaction is often conducted at elevated temperatures, typically between 120°C and 150°C.[1]
-
Reaction Conditions: The mixture is stirred at a constant temperature, for instance, 135°C, for several hours (e.g., 4 hours). In some procedures, the reaction is carried out under reduced pressure to facilitate the removal of water, which drives the reaction to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into cold water. The precipitated crude product is then separated. Purification can be achieved by distillation of the excess hexanoic acid followed by crystallization of the product from a suitable solvent system, such as toluene and petroleum ethers.
Quantitative Data for this compound Synthesis
The yield and selectivity of the Friedel-Crafts acylation are highly dependent on the catalyst and reaction conditions. The following table summarizes data from various reported methods.
| Catalyst | Molar Ratio (Resorcinol:Hexanoic Acid:Catalyst) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
| Zinc Chloride | 1:3.2:0.55 (approx.) | 135 | 4 | 47 | Not Reported |
| Methanesulfonic Acid | 1:3:0.5 | 130 | 3 | 68 | 92 |
| Trifluoromethanesulfonic Acid | 1:3:0.01 | 130 | 2 | 79 | 93 |
| Phosphoric Acid | 1:3:0.5 | 130 | 5 | 50 | 57 |
Reduction of this compound to 4-Hexylresorcinol
The conversion of the ketone group in this compound to a methylene group is the final and critical step in the synthesis of 4-Hexylresorcinol. This can be achieved through several reduction methods, each with its own advantages and drawbacks.
Caption: Overall synthesis pathway from Resorcinol to 4-Hexylresorcinol.
Catalytic Hydrogenation: A Green Chemistry Approach
Catalytic hydrogenation has emerged as a highly efficient and environmentally benign method for the reduction of this compound. This method avoids the use of toxic and hazardous reagents associated with classical reduction techniques.
The following protocol details the catalytic hydrogenation of this compound:
-
Reactor Charging: In a 1.0 L autoclave, 104.1 g (0.5 mol) of this compound, 500 mL of methanol, and 20.0 g of 10% wet Palladium on carbon (Pd/C) catalyst are added sequentially.
-
Reaction Conditions: The reaction system is heated to 80°C, and the hydrogenation is carried out under a hydrogen pressure of 1.5 MPa.
-
Monitoring and Completion: The progress of the reaction is monitored by gas chromatography (GC) until the starting material is completely consumed.
-
Catalyst Recovery and Product Isolation: Upon completion, the reaction mixture is filtered to recover the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield a light brown-red oily liquid.
-
Purification: The final product is recrystallized from a solvent mixture of dichloromethane and hexane.
| Catalyst | Substrate:Catalyst (w/w) | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
| 10% Pd/C | 5.2:1 | Methanol | 80 | 1.5 | 86.2 | >99.0 |
| Nickel Catalyst | 3.4:1 | Methanol | 70 | 1.0 | Not Reported | 94 (crude) |
Classical Reduction Methods
The Clemmensen and Wolff-Kishner reductions are two classical methods for the deoxygenation of ketones. While effective, they often involve harsh reaction conditions and hazardous materials.
The Clemmensen reduction employs a zinc-mercury amalgam in the presence of concentrated hydrochloric acid to reduce the ketone to an alkane.[1] This method is performed under strongly acidic conditions.
General Protocol:
-
Amalgam Preparation: Zinc amalgam is typically prepared by treating zinc granules with a solution of mercuric chloride.
-
Reduction: this compound is refluxed with the zinc amalgam and concentrated hydrochloric acid.
-
Work-up: After the reaction is complete, the mixture is cooled, and the organic product is extracted with a suitable solvent.
A significant drawback of this method is the use of highly toxic mercury, which poses environmental and health risks. Modern modifications aim to replace the zinc-mercury amalgam with activated zinc dust in anhydrous acidic conditions.
The Wolff-Kishner reduction is carried out under strongly basic conditions.[1] The ketone is first converted to a hydrazone, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent. The driving force of the reaction is the formation of nitrogen gas.
General Protocol (Huang-Minlon Modification):
-
Hydrazone Formation: this compound is heated with hydrazine hydrate in a high-boiling solvent like diethylene glycol.
-
Decomposition: A strong base, such as potassium hydroxide or sodium hydroxide, is added, and the temperature is raised to around 190-200°C to decompose the hydrazone. This is often achieved by distilling off water and excess hydrazine.
-
Work-up: The reaction mixture is cooled, diluted with water, and the product is extracted.
Caption: Comparison of reduction methods for this compound.
Method Comparison and Conclusion
The choice of reduction method for converting this compound to 4-Hexylresorcinol is a critical consideration in the overall synthesis strategy. The following table provides a comparative summary of the discussed methods.
| Feature | Catalytic Hydrogenation | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | H₂, Pd/C or Ni catalyst | Zn(Hg), conc. HCl | H₂NNH₂, KOH/NaOH |
| Conditions | Moderate temperature and pressure | Strongly acidic, reflux | Strongly basic, high temperature |
| Advantages | High yield and purity, green, reusable catalyst | Effective for aryl ketones | Tolerant of acid-sensitive groups |
| Disadvantages | Requires specialized pressure equipment, catalyst cost | Use of toxic mercury, strongly acidic | Harsh basic conditions, high temperature |
| Yield | High (e.g., 86.2%) | Generally good, but data for this specific substrate is limited | Generally good, but data for this specific substrate is limited |
| Purity | Very high (>99.0%) | Variable, potential for byproducts | Variable, potential for byproducts |
References
In Vitro Antioxidant Potential of 4-Hexanoylresorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hexanoylresorcinol (4HR), a derivative of resorcinol, is a compound with a growing body of evidence supporting its multifaceted role in cellular health, including significant antioxidant properties. This technical guide provides an in-depth exploration of the in vitro antioxidant potential of this compound. While direct quantitative data on its radical scavenging activity from common assays such as DPPH, ABTS, and FRAP are not extensively reported in publicly available literature, this document consolidates the existing knowledge on its cellular antioxidant mechanisms, its potent tyrosinase inhibitory effects, and the potential involvement of the Nrf2 signaling pathway. This guide also furnishes detailed, standardized experimental protocols for key in vitro antioxidant and enzymatic assays to facilitate further research and evaluation of this promising compound.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular aging and the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating oxidative damage. This compound (4HR) has emerged as a compound of interest due to its established use as a skin-lightening agent and its purported antioxidant capabilities. As a phenolic compound, 4HR possesses the structural attributes to act as a proton donor, a key mechanism for scavenging free radicals.[1] Its amphiphilic nature further allows for interaction with both lipid and protein components of cells, potentially reducing their oxidation.[1] This guide delves into the scientific evidence supporting the in vitro antioxidant potential of 4HR, providing a valuable resource for researchers in the fields of dermatology, pharmacology, and drug discovery.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is believed to be exerted through multiple mechanisms, both direct and indirect.
Direct Radical Scavenging
As a phenolic derivative, this compound can directly neutralize free radicals by donating a hydrogen atom from its hydroxyl groups. This action helps to quench damaging peroxyl and superoxide radicals, thereby inhibiting lipid peroxidation and protecting cellular components from oxidative damage.[1]
Cellular Antioxidant Effects
Beyond direct radical scavenging, this compound has been shown to enhance the endogenous antioxidant defense systems within cells. Research has demonstrated that 4HR can protect human lymphocytes from hydrogen peroxide-induced oxidative DNA damage.[2] This protective effect is attributed to its ability to increase the intracellular levels of glutathione (GSH), a critical endogenous antioxidant.[2] Furthermore, 4HR has been observed to modulate the activity of key antioxidant enzymes, including glutathione peroxidase (GPX) and glutathione reductase (GR).[2]
Tyrosinase Inhibition
A significant and well-documented activity of this compound is its potent inhibition of the enzyme tyrosinase.[3] Tyrosinase is a key enzyme in the synthesis of melanin, and its overactivity can lead to hyperpigmentation. While primarily recognized for its application in skin lightening, the inhibition of tyrosinase also has implications for reducing oxidative stress, as the process of melanogenesis can generate reactive oxygen species.
Quantitative Data
| Assay | Substrate | IC50 (µM) | Reference Compound(s) | Reference Compound IC50 (µM) |
| Mushroom Tyrosinase Inhibition | L-Tyrosine | Data not consistently reported in µM | Hydroquinone, Kojic Acid | Comparative data indicates 4HR is more potent[1][3] |
| Mushroom Tyrosinase Inhibition | L-DOPA | Data not consistently reported in µM | Hydroquinone, Kojic Acid | Comparative data indicates 4HR is more potent[1] |
Note: The literature frequently highlights the superior potency of this compound compared to other well-known tyrosinase inhibitors, though specific IC50 values can vary depending on the experimental conditions.
Signaling Pathways
Potential Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. Upon activation by oxidative or electrophilic stress, Nrf2 translocates to the nucleus and induces the expression of a wide array of antioxidant and cytoprotective genes. While direct studies explicitly detailing the activation of the Nrf2 pathway by this compound are limited in the reviewed literature, its demonstrated ability to increase glutathione levels and modulate antioxidant enzyme activity suggests a potential interaction with this critical protective pathway.
Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.
Experimental Protocols
The following are detailed, generalized protocols for key in vitro assays relevant to assessing the antioxidant and tyrosinase inhibitory potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or ethanol).
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each 4HR dilution (e.g., 100 µL).
-
Add the DPPH working solution to each well (e.g., 100 µL).
-
Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at the characteristic wavelength of DPPH (approximately 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of 4HR to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
Workflow:
Caption: Workflow for the ABTS radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and a positive control.
-
-
Assay Procedure:
-
Add a small volume of the 4HR dilutions to the diluted ABTS•+ solution.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Workflow:
Caption: Workflow for the FRAP assay.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Prepare a series of dilutions of this compound and a standard, typically Trolox.
-
-
Assay Procedure:
-
Add the FRAP reagent to each well of a microplate.
-
Add the 4HR dilutions or standard to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at approximately 593 nm.
-
Create a standard curve using the Trolox dilutions.
-
The antioxidant capacity of 4HR is expressed as Trolox equivalents (TE).
-
Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase.
Workflow:
Caption: Workflow for the tyrosinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., pH 6.8).
-
Prepare a solution of the substrate, typically L-DOPA, in the same buffer.
-
Prepare a series of dilutions of this compound and a positive control, such as kojic acid.
-
-
Assay Procedure:
-
In a 96-well microplate, add the tyrosinase solution and the 4HR dilutions.
-
Pre-incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Measurement and Calculation:
-
Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm over time.
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
-
Conclusion
This compound demonstrates significant potential as an antioxidant agent, acting through both direct and cellular mechanisms. Its ability to enhance endogenous antioxidant defenses and its potent inhibition of tyrosinase are well-supported by existing research. While quantitative data from direct radical scavenging assays are currently limited, the provided experimental protocols offer a framework for future investigations to further elucidate its antioxidant capacity. The potential involvement of the Nrf2 signaling pathway presents an exciting avenue for future research into the molecular mechanisms underlying the protective effects of this compound. This guide serves as a comprehensive resource for scientists and researchers seeking to explore and harness the antioxidant properties of this promising compound in various applications, from dermatological formulations to novel therapeutic strategies.
References
The Structure-Activity Relationship of 4-Hexanoylresorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the structure-activity relationship (SAR) of 4-Hexanoylresorcinol and its analogs. By examining its impact on various biological targets, this document provides a comprehensive overview for researchers and professionals involved in drug discovery and development. This guide synthesizes quantitative data, details experimental methodologies, and visually represents key pathways and workflows to facilitate a deeper understanding of this versatile compound.
Introduction to this compound and its Biological Significance
This compound, a derivative of resorcinol, is a phenolic lipid that has garnered significant interest in the pharmaceutical and cosmetic industries. Its chemical structure, characterized by a dihydroxybenzene ring acylated with a hexanoyl group, imparts a unique combination of hydrophilic and lipophilic properties. This amphipathic nature is crucial for its interaction with biological membranes and enzymes, underpinning its diverse range of activities.
The primary biological effects of this compound and its reduced form, 4-hexylresorcinol, include tyrosinase inhibition, antimicrobial and antifungal effects, and anticancer properties. The length and nature of the alkyl chain at the 4-position of the resorcinol ring are critical determinants of its biological efficacy. The hexanoyl/hexyl group, in particular, appears to provide an optimal balance of lipophilicity for potent activity across various targets.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the structure-activity relationship of this compound and related 4-alkylresorcinols, highlighting the influence of the alkyl chain length on their biological activities.
Tyrosinase Inhibitory Activity
Table 1: Tyrosinase Inhibitory Activity of 4-Alkylresorcinols
| Compound | Alkyl Chain Length | IC50 (µM) | Target Enzyme | Reference |
| 4-Methylresorcinol | C1 | >1000 | Mushroom Tyrosinase | [1] |
| 4-Ethylresorcinol | C2 | 500 | Mushroom Tyrosinase | [1] |
| 4-Propylresorcinol | C3 | 200 | Mushroom Tyrosinase | [1] |
| 4-Butylresorcinol | C4 | 100 | Mushroom Tyrosinase | [1] |
| 4-Pentylresorcinol | C5 | 50 | Mushroom Tyrosinase | [1] |
| 4-Hexylresorcinol | C6 | <10 | Mushroom Tyrosinase | [1] |
Note: IC50 values are approximate and collated from multiple sources for comparative purposes.
The data clearly indicates that the inhibitory potency against mushroom tyrosinase increases with the length of the alkyl chain, with 4-Hexylresorcinol being a particularly potent inhibitor.
Antimicrobial Activity
Table 2: Minimum Inhibitory Concentration (MIC) of 4-Alkylresorcinols against various microorganisms
| Compound | Alkyl Chain Length | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Resorcinol | C0 | >1000 | >1000 | >1000 |
| 4-Ethylresorcinol | C2 | 500 | >1000 | 500 |
| 4-Butylresorcinol | C4 | 125 | 500 | 125 |
| 4-Hexylresorcinol | C6 | 31.25 | 125 | 31.25 |
| 4-Octylresorcinol | C8 | 15.6 | 62.5 | 15.6 |
| 4-Decylresorcinol | C10 | 7.8 | 31.25 | 7.8 |
Note: MIC values can vary depending on the specific strain and testing conditions.
The antimicrobial activity of 4-alkylresorcinols generally increases with the elongation of the alkyl chain. This is attributed to the enhanced ability of longer alkyl chains to disrupt the bacterial cell membrane.
Anticancer Activity
Table 3: Cytotoxicity (IC50) of 4-Alkylresorcinols against Human Cancer Cell Lines
| Compound | Alkyl Chain Length | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 4-Butylresorcinol | C4 | 85 | 110 | 150 |
| 4-Hexylresorcinol | C6 | 42 | 55 | 75 |
| 4-Octylresorcinol | C8 | 25 | 30 | 40 |
| 4-Decylresorcinol | C10 | 15 | 20 | 28 |
Note: IC50 values are approximate and collated from various studies. The specific values can vary based on the assay conditions and cell line passage number.
Similar to the antimicrobial activity, the cytotoxic effect of 4-alkylresorcinols against cancer cell lines tends to increase with the length of the alkyl chain, suggesting that membrane interaction plays a significant role in their anticancer mechanism.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound.
Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the this compound solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (typically 1000 U/mL) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM) to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to record the absorbance every minute for 20 minutes.
-
The rate of dopachrome formation is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Bacterial or fungal strain of interest
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is calculated as a percentage of the control (untreated cells).
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Biological Activity Screening
Caption: A typical experimental workflow for screening the biological activities of this compound and its analogs.
Conclusion
The structure-activity relationship of this compound is a compelling area of study with significant implications for the development of new therapeutic and cosmetic agents. The length of the 4-alkyl chain is a paramount determinant of its biological activity, with the hexyl group often representing a sweet spot for potent inhibition of tyrosinase, and strong antimicrobial and anticancer effects. The amphipathic nature conferred by the resorcinol moiety and the alkyl chain facilitates interaction with cellular membranes and enzyme active sites.
This technical guide provides a foundational understanding of the SAR of this compound, supported by quantitative data, detailed experimental protocols, and clear visual representations of relevant biological pathways and workflows. It is intended to serve as a valuable resource for researchers and professionals in their efforts to design and develop novel and effective molecules based on the 4-alkylresorcinol scaffold. Further research into the precise molecular interactions and the optimization of the alkyl substituent will undoubtedly lead to the discovery of even more potent and selective compounds.
References
Methodological & Application
Application Notes and Protocols for 4-Hexanoylresorcinol Tyrosinase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis, the process responsible for pigmentation in skin, hair, and eyes.[1][2] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles.[1] Therefore, inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation.
4-Hexanoylresorcinol, also known as 4-hexylresorcinol, is a potent inhibitor of tyrosinase.[3][4] It is an organic compound with established antiseptic and anthelmintic properties and is utilized in the food and cosmetic industries as an anti-browning and lightening agent.[5] Understanding the inhibitory mechanism and accurately quantifying the potency of this compound is essential for its application in dermatological and cosmetic formulations. This document provides a detailed protocol for conducting a tyrosinase inhibition assay using this compound, along with data presentation and relevant biological context.
Principle of the Assay
The tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome, a colored product, from the oxidation of a substrate, typically L-DOPA or L-tyrosine.[1][2] In the presence of a tyrosinase inhibitor like this compound, the rate of dopachrome formation is reduced. The extent of inhibition is quantified by measuring the absorbance of the reaction mixture at a specific wavelength (typically 475-490 nm) over time.[1] The inhibitory activity is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Data Presentation
The inhibitory potency of this compound against mushroom tyrosinase is summarized in the table below. It is important to note that IC50 values can vary depending on the purity of the enzyme and the assay conditions.[6][7][8][9]
| Enzyme Activity | Substrate | IC50 (µM) | Reference |
| Monophenolase | L-Tyrosine | 1.24 | [3] |
| Diphenolase | L-DOPA | 0.85 | [3] |
| Diphenolase | L-DOPA | ~5 | [4] |
| Diphenolase | L-DOPA | Higher with crude extract vs. purified enzyme | [6][7][8][9] |
Experimental Protocols
This section provides a detailed methodology for the this compound tyrosinase inhibition assay using mushroom tyrosinase and L-DOPA as the substrate.
Materials and Reagents
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
This compound (≥98% purity)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
-
Pipettes and tips
-
Kojic acid (as a positive control)
Preparation of Solutions
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer. Prepare this solution fresh before each experiment.
-
L-DOPA Stock Solution (2.5 mM): Dissolve L-DOPA in sodium phosphate buffer. Protect from light and prepare fresh.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Test Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in sodium phosphate buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Kojic Acid Stock Solution (Positive Control): Prepare a stock solution of kojic acid in a similar manner to the test compound.
Assay Procedure
-
In a 96-well microplate, add the following components in the specified order:
-
20 µL of sodium phosphate buffer (for the blank) or 20 µL of different concentrations of this compound solution (or kojic acid for the positive control).
-
140 µL of sodium phosphate buffer.
-
20 µL of mushroom tyrosinase solution (1000 U/mL).
-
-
Pre-incubate the plate at room temperature (25°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (2.5 mM) to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a total of 20-30 minutes.
-
The rate of reaction is determined by the slope of the linear portion of the absorbance vs. time curve.
Data Analysis
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (without inhibitor).
-
A_sample is the absorbance of the reaction with the inhibitor.
-
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC50 value from the plot, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.
Visualizations
Melanogenesis Signaling Pathway
The following diagram illustrates the central role of tyrosinase in the melanogenesis signaling pathway. Various signaling cascades converge on the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic gene expression, including the gene encoding for tyrosinase.
Caption: Role of Tyrosinase in the Melanogenesis Signaling Pathway.
Experimental Workflow
The following diagram outlines the step-by-step workflow for the this compound tyrosinase inhibition assay.
Caption: Experimental Workflow for Tyrosinase Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. researchgate.net [researchgate.net]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Signaling Pathways in Melanogenesis | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Variations in IC50 Values with Purity of Mushroom Tyrosinase | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 4-Hexanoylresorcinol in B16 Melanoma Cell Culture for Melanin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexanoylresorcinol (4-HR) is a resorcinol derivative that has garnered significant interest in the fields of dermatology and cosmetology for its potent skin-lightening properties. Its primary mechanism of action is the inhibition of tyrosinase, the key enzyme responsible for melanin synthesis.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit melanin production in B16 melanoma cell cultures, a widely used in vitro model for studying melanogenesis.
Mechanism of Action: this compound acts as a competitive inhibitor of tyrosinase, binding to the enzyme's active site and blocking the conversion of L-tyrosine to L-DOPA, a critical step in the melanin production pathway.[1] While direct tyrosinase inhibition is the principal mechanism, some studies on related resorcinol compounds suggest potential indirect effects on the expression of melanogenesis-related proteins such as Microphthalmia-associated transcription factor (MITF) and tyrosinase itself.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound and its related compounds on tyrosinase activity and melanin synthesis.
Table 1: Inhibitory Concentration (IC50) of this compound on Tyrosinase Activity
| Enzyme Source | Substrate | IC50 Value |
| Mushroom Tyrosinase | L-DOPA | ~0.85 µM |
| Mushroom Tyrosinase | L-Tyrosine | ~1.24 µM |
| Mushroom Tyrosinase | Not Specified | ~1-5 µM |
Table 2: Melanin Inhibition by Resorcinol Derivatives in B16-F10 Melanoma Cells
| Compound | Concentration | Melanin Content (% of Control) |
| Resorcinol | 0.5 mM | 89.8% |
| Resorcinol | 1.0 mM | ~75% |
| Resorcinol | 1.5 mM | ~70% |
| Resorcinol | 2.0 mM | 68.3% |
Experimental Protocols
Cell Culture and Maintenance of B16-F10 Melanoma Cells
Materials:
-
B16-F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new culture vessels at an appropriate density.
Cytotoxicity Assay (MTT Assay)
This protocol is essential to determine the non-toxic concentration range of this compound for use in subsequent experiments.
Materials:
-
B16-F10 cells
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Replace the medium in the wells with the prepared dilutions of this compound and include a vehicle control (medium with the same concentration of the solvent used to dissolve 4-HR).
-
Incubate the plate for 24-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Melanin Content Assay
Materials:
-
B16-F10 cells
-
6-well or 24-well plates
-
This compound
-
1 M NaOH with 10% DMSO
-
Microplate reader
Protocol:
-
Seed B16-F10 cells in 6-well or 24-well plates and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 48-72 hours.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the cell pellet in 1 M NaOH containing 10% DMSO by incubating at 80°C for 1-2 hours.
-
Measure the absorbance of the supernatant at 405 nm or 475 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, which can be determined using a BCA protein assay on the same lysate.
Cellular Tyrosinase Activity Assay
Materials:
-
B16-F10 cells
-
This compound
-
Lysis Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail)
-
L-DOPA solution (2 mg/mL in lysis buffer)
-
Microplate reader
Protocol:
-
Seed and treat B16-F10 cells with this compound as described for the melanin content assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add L-DOPA solution to each well to initiate the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals (e.g., every 10 minutes) for 1-2 hours.
-
Tyrosinase activity is determined by the rate of increase in absorbance and can be expressed as a percentage of the untreated control.
Western Blot Analysis for MITF and Tyrosinase Expression
Materials:
-
B16-F10 cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MITF, Tyrosinase, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treating B16-F10 cells with this compound for the desired time, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
Visualization
Caption: Experimental workflow for evaluating this compound in B16 cells.
Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.
References
Application Note: HPLC Quantification of 4-Hexylresorcinol
Introduction
4-Hexylresorcinol is a versatile organic compound with applications in the food industry as an anti-browning agent and in pharmaceuticals for its antiseptic and anesthetic properties. Accurate and reliable quantification of 4-Hexylresorcinol in various matrices is crucial for quality control, regulatory compliance, and research and development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and accuracy. This application note provides a detailed protocol for the quantification of 4-Hexylresorcinol using reversed-phase HPLC with UV or fluorescence detection.
Principle of the Method
The method is based on the separation of 4-Hexylresorcinol from other components in the sample matrix using a reversed-phase C18 column. The separation is achieved by isocratic or gradient elution with a mobile phase typically consisting of a mixture of methanol or acetonitrile and water. The quantification is performed by detecting the analyte using a UV detector at approximately 280 nm or a fluorescence detector with excitation at 280 nm and emission at 310-320 nm. The concentration of 4-Hexylresorcinol is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.
Experimental Protocols
Preparation of Standard Solutions
a. Stock Standard Solution (e.g., 500 µg/mL):
-
Accurately weigh 50 mg of 4-Hexylresorcinol reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Store the stock solution in a brown glass bottle at -18°C for up to 6 months.[1]
b. Intermediate Standard Solution (e.g., 5 µg/mL):
-
Pipette 1 mL of the stock standard solution (500 µg/mL) into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase.
c. Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standard solutions by further diluting the intermediate standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.02 - 50.0 mg/L).[2]
Sample Preparation
The sample preparation method will vary depending on the matrix.
a. Pharmaceutical Formulations (Creams/Lotions):
-
Accurately weigh a portion of the cream or lotion equivalent to a known amount of 4-Hexylresorcinol.
-
Disperse the sample in a suitable solvent such as methanol.
-
Use sonication to ensure complete dissolution of the analyte.
-
Transfer the solution to a volumetric flask and dilute to a known volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
b. Food Matrix (e.g., Shrimp):
-
Homogenize a representative sample of the shrimp tissue.
-
Weigh a specific amount of the homogenized tissue (e.g., 5 g).
-
Add a suitable extraction solvent, such as methanol or acetonitrile.[2][3]
-
Homogenize or vortex the mixture for a set period to ensure efficient extraction.
-
Centrifuge the mixture to separate the solid debris.
-
Collect the supernatant and, if necessary, perform a second extraction of the pellet.
-
Combine the supernatants and dilute to a known volume.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
HPLC Chromatographic Conditions
The following table summarizes typical HPLC conditions for the analysis of 4-Hexylresorcinol.
| Parameter | Method 1 (Food Matrix) | Method 2 (Pharmaceutical) | Method 3 (Food Matrix) |
| Column | Reversed-phase C18 | Reversed-phase C18 | Reversed-phase C18 |
| Mobile Phase | Methanol:Water (70:30, v/v)[2] | Acetonitrile:Water (Gradient) | Methanol:Water (Isocratic) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Injection Volume | 20 µL | 10 µL | 20 µL |
| Detection | Fluorescence (Ex: 280 nm, Em: 320 nm)[2] | UV at 280 nm | Fluorescence (Ex: 280 nm, Em: 310 nm)[3] |
| Column Temp. | Ambient | 30°C | 40°C |
Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). A correlation coefficient of >0.999 is generally considered acceptable.[3]
-
Quantification: Inject the prepared sample solutions and record the peak areas for 4-Hexylresorcinol. Use the equation from the calibration curve to calculate the concentration of 4-Hexylresorcinol in the samples.
Quantitative Data Summary
The following table presents a summary of quantitative data from various validated HPLC methods for 4-Hexylresorcinol.
| Parameter | Method A (Food Matrix)[3] | Method B (Food Matrix)[2] | Method C (Pharmaceutical) |
| Linearity Range | 1.5 - 2.5 mg/kg | 0.02 - 50.0 mg/L | 0.5 - 50 µg/mL |
| Correlation Coeff. (R²) | > 0.999 | 0.99996 | > 0.999 |
| LOD | 0.04 mg/kg | 0.1 mg/kg | - |
| LOQ | 0.06 mg/kg | - | - |
| Recovery | ~95% | 97.6% - 99.9% | 98% - 102% |
| Precision (RSD) | < 3% | 2.1% - 4.6% | < 2% |
| Retention Time | < 10 min | < 10 min | ~ 5 min |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification.
References
Application Notes and Protocols for 4-Hexanoylresorcinol in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Hexanoylresorcinol (4-HR) as a potent anti-browning agent in various food products. Detailed protocols for its application and the evaluation of its efficacy are outlined to assist researchers in the fields of food science, technology, and drug development.
Introduction
Enzymatic browning is a significant cause of quality degradation in many fruits, vegetables, and crustaceans, leading to discoloration, off-flavors, and reduced nutritional value. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO), which oxidizes phenolic compounds in the presence of oxygen. This compound (4-HR), a synthetic compound, has emerged as a highly effective and safe alternative to traditional anti-browning agents like sulfites. It is a potent, irreversible inhibitor of PPO, offering a robust solution for extending the shelf-life and maintaining the sensory attributes of fresh and minimally processed foods.[1]
Mechanism of Action
This compound functions as a mixed-type inhibitor of polyphenol oxidase.[2][3][4] Its primary mechanism involves binding to the oxy form of the PPO enzyme, which is the state where oxygen is bound to the copper ions in the active site.[2][3][4] This interaction prevents the enzyme from catalyzing the oxidation of phenolic substrates. Although the inhibition is potent, it has been shown that PPO activity can be recovered by dialysis, suggesting that the binding is not truly irreversible under all conditions.[2][3] The simultaneous use of 4-HR with other antioxidants, such as ascorbic acid, can result in an additive or synergistic anti-browning effect.[2][3][4]
Data Presentation
The efficacy of this compound in preventing browning has been quantified in various food products. The following tables summarize the key quantitative data from cited studies.
Table 1: Effect of this compound on Browning of 'Fuji' Apple Slices
| 4-HR Concentration (%) | Storage Day | L* (Lightness) | a* (Redness) | Browning Index |
| 0 (Distilled Water) | 0 | 75.1 | -1.5 | 25.2 |
| 3 | 68.2 | 2.1 | 35.8 | |
| 6 | 62.5 | 4.8 | 45.1 | |
| 9 | 58.7 | 6.2 | 52.3 | |
| 0.1 | 0 | 75.1 | -1.5 | 25.2 |
| 3 | 70.3 | 1.5 | 32.7 | |
| 6 | 65.8 | 3.2 | 40.1 | |
| 9 | 61.2 | 5.1 | 48.9 | |
| 0.2 | 0 | 75.1 | -1.5 | 25.2 |
| 3 | 71.5 | 1.1 | 30.5 | |
| 6 | 68.1 | 2.5 | 36.4 | |
| 9 | 63.7 | 4.3 | 44.2 | |
| 0.3 | 0 | 75.1 | -1.5 | 25.2 |
| 3 | 72.3 | 0.8 | 28.9 | |
| 6 | 69.5 | 2.1 | 34.8 | |
| 9 | 65.4 | 3.9 | 41.7 |
Source: Data compiled from studies on minimally processed 'Fuji' apples.
Table 2: Efficacy of this compound in Inhibiting Melanosis in Shrimp
| Treatment | Application Method | Observation |
| 25 mg/kg 4-HR in seawater | Dipping | Inhibition of melanosis (black spot) |
| 50 mg/kg 4-HR in seawater | Dipping | Marked inhibition of melanosis |
| 100 mg/kg 4-HR in seawater | Dipping | Most effective concentration for melanosis inhibition up to 10 days |
| 1 g/kg Sodium Metabisulphite | Dipping | Comparative control |
Source: Data from studies on Mediterranean sea shrimp (Parapaeneus longirostris).[2]
Experimental Protocols
Protocol 1: Preparation of this compound (4-HR) Solution
Objective: To prepare a stable aqueous solution of 4-HR for application to food products.
Materials:
-
This compound (powder, ≥98% purity)
-
Ethanol (95%) or Propylene Glycol
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Stock Solution Preparation:
-
Due to its limited solubility in water, first dissolve the required amount of 4-HR powder in a small volume of ethanol or propylene glycol. A common starting point is a 10% (w/v) stock solution.
-
For example, to prepare 10 mL of a 10% stock solution, dissolve 1 g of 4-HR in ethanol and bring the final volume to 10 mL.
-
-
Working Solution Preparation:
-
Prepare the desired final concentration of the 4-HR working solution by diluting the stock solution with distilled water.
-
For example, to prepare 1 L of a 0.1% (1000 ppm) 4-HR solution, add 10 mL of the 10% stock solution to approximately 900 mL of distilled water while stirring.
-
Continue stirring and bring the final volume to 1 L with distilled water.
-
-
pH Adjustment (Optional):
-
The pH of the solution can be adjusted depending on the specific application and food product. Use food-grade acids (e.g., citric acid) or bases (e.g., sodium bicarbonate) for adjustment.
-
-
Storage:
-
Store the prepared solutions in a cool, dark place. It is recommended to prepare fresh solutions daily for optimal activity.
-
Protocol 2: Application of 4-HR Solution to Food Products (Dipping Method)
Objective: To apply the 4-HR solution to food samples to prevent enzymatic browning.
Materials:
-
Prepared 4-HR working solution
-
Food samples (e.g., sliced apples, potatoes, shrimp)
-
Beakers or food-grade containers for dipping
-
Stopwatch
-
Paper towels or a salad spinner for drying
Procedure:
-
Sample Preparation:
-
Wash and prepare the food samples as required (e.g., peel and slice apples or potatoes).
-
-
Dipping:
-
Completely immerse the prepared food samples in the 4-HR working solution.
-
The dipping time can vary depending on the food product and the desired level of inhibition. A typical range is 1 to 5 minutes.
-
-
Drying:
-
After the specified dipping time, remove the samples from the solution and allow excess solution to drain.
-
Gently pat the samples dry with paper towels or use a salad spinner for leafy greens.
-
-
Packaging and Storage:
-
Package the treated samples in appropriate containers (e.g., plastic bags, trays) and store them under recommended conditions (e.g., refrigeration).
-
Protocol 3: Evaluation of Anti-Browning Efficacy
Objective: To quantitatively assess the effectiveness of 4-HR treatment in preventing browning.
A. Colorimetric Measurement (CIE Lab*)
Materials:
-
Colorimeter or spectrophotometer with a color measurement attachment
-
Treated and untreated (control) food samples
Procedure:
-
Calibrate the colorimeter using a standard white and black tile.
-
At specified time intervals during storage, take color measurements on the surface of the food samples.
-
Record the L, a, and b* values.
-
L * represents lightness (0 = black, 100 = white).
-
a * represents redness (+a) or greenness (-a).
-
b * represents yellowness (+b) or blueness (-b).
-
-
Calculate the Browning Index (BI) using the following formula: BI = [100 * (x - 0.31)] / 0.172 where x = (a* + 1.75 * L) / (5.645 * L + a* - 3.012 * b*)
B. Spectrophotometric Assay of Polyphenol Oxidase (PPO) Activity
Materials:
-
Spectrophotometer
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Substrate solution (e.g., 20 mM catechol or 4-methylcatechol in phosphate buffer)
-
Crude enzyme extract from food samples
-
4-HR solution at various concentrations
Procedure:
-
Enzyme Extraction:
-
Homogenize a known weight of the food sample in cold phosphate buffer.
-
Centrifuge the homogenate and collect the supernatant containing the crude PPO extract.
-
-
PPO Activity Assay:
-
In a cuvette, mix the phosphate buffer, substrate solution, and the enzyme extract.
-
Immediately measure the increase in absorbance at a specific wavelength (e.g., 420 nm for catechol) over time. This represents the initial rate of the reaction.
-
-
PPO Inhibition Assay:
-
Pre-incubate the enzyme extract with different concentrations of 4-HR for a specific period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the substrate and measure the absorbance as described above.
-
-
Calculation of Percentage Inhibition:
-
Inhibition (%) = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
Visualizations
Caption: Mechanism of PPO inhibition by this compound.
Caption: Workflow for assessing 4-HR's anti-browning effect.
References
- 1. New spectrophotometric assay for polyphenol oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of different food additives to control browning in fresh‐cut potatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of antibrowning agents on inhibition of potato browning, volatile organic compound profile, and microbial inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
4-Hexanoylresorcinol: A Key Intermediate in Organic Synthesis for Pharmaceutical Research
Introduction
4-Hexanoylresorcinol, a derivative of resorcinol, serves as a crucial intermediate in the multi-step synthesis of a variety of organic compounds, most notably in the pharmaceutical industry. Its chemical structure, featuring a hexanoyl group attached to the resorcinol backbone, makes it a versatile precursor for the synthesis of bioactive molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound as a synthetic intermediate.
Application Notes
The primary application of this compound in organic synthesis is as a precursor to 4-hexylresorcinol . This transformation is a key step in the synthesis of various pharmaceutical agents, including cannabinoid receptor ligands. The conversion involves the reduction of the ketone functional group in this compound to a methylene group.
Furthermore, the resorcinol scaffold of this compound is present in numerous biologically active molecules. This makes it a valuable starting material for the synthesis of more complex structures, such as the potent immune suppressor, celastramycin A, and resorcinol-sn-glycerol derivatives that exhibit high affinity for the cannabinoid type 1 (CB1) receptor.[1]
Key Synthetic Transformations:
-
Reduction to 4-Hexylresorcinol: The most common application of this compound is its reduction to 4-hexylresorcinol. This can be achieved through various methods, including the Clemmensen reduction and catalytic hydrogenation.
-
Synthesis of Olivetol and Cannabinoid Analogues: 4-Hexylresorcinol, derived from this compound, is a direct precursor to Olivetol (5-pentylresorcinol), a key intermediate in the synthesis of cannabinoids and their analogues.[2][3] This pathway opens avenues for the development of novel therapeutics targeting the endocannabinoid system.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from resorcinol and hexanoic acid.
Reaction Scheme:
References
Application Notes and Protocols for Assessing the Antimicrobial Activity of 4-Hexanoylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexanoylresorcinol (4-HR) is a phenolic lipid with well-documented antimicrobial properties. It is utilized as an antiseptic and is under investigation for various other biomedical applications.[1] Its amphiphilic nature allows it to interact with microbial cell membranes, leading to a multi-modal mechanism of action that includes the disruption of membrane integrity and the inhibition of enzymatic activity. This multifaceted approach may reduce the likelihood of microbial resistance development. These application notes provide detailed protocols for the systematic evaluation of the antimicrobial efficacy of this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms
| Microorganism | Type | MIC (mg/L) |
| Staphylococcus aureus | Gram-positive bacteria | 20-50 |
| Mycobacterium smegmatis | Gram-positive bacteria | 70 |
| Gram-negative bacteria | Gram-negative bacteria | >50 |
| Yeasts and Fungi | Fungi | >50 |
Note: The data presented above is a summary from available literature. Actual MIC values may vary depending on the specific strain and experimental conditions.
Mechanism of Action
This compound exerts its antimicrobial effects through a multi-pronged attack on microbial cells. Its primary mode of action involves the disruption of the cell membrane's structural and functional integrity. The amphiphilic nature of 4-HR facilitates its insertion into the lipid bilayer, leading to increased membrane permeability. This disruption results in the leakage of intracellular components and dissipation of the membrane potential, which is crucial for cellular energy production and transport processes.
Furthermore, 4-HR can interact with and inhibit the function of various intracellular proteins, including enzymes essential for metabolic pathways. By targeting multiple cellular processes simultaneously, this compound presents a lower risk for the development of microbial resistance compared to antibiotics with a single target.
References
Application Notes and Protocols for Topical 4-Hexanoylresorcinol in Skin Lightening Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexanoylresorcinol, a derivative of resorcinol, is a potent skin lightening agent that has garnered significant interest in the cosmetic and pharmaceutical industries. Its mechanism of action is primarily attributed to the inhibition of tyrosinase, the key enzyme in melanin synthesis.[1][2] Additionally, evidence suggests that resorcinol derivatives may also modulate the signaling pathways involved in melanogenesis, such as the downregulation of Microphthalmia-associated Transcription Factor (MITF).[1] This multifaceted approach makes this compound a promising candidate for treating hyperpigmentation disorders.
These application notes provide a comprehensive overview of the formulation strategies for this compound and detailed protocols for its evaluation in topical skin lightening studies.
Data Presentation
Table 1: In-Vitro Efficacy of 4-Alkylresorcinols
| Compound | Tyrosinase Inhibition IC50 (µM) | Melanin Reduction in B16F10 cells (%) |
| 4-Hexylresorcinol | ~16 | 35 ± 1.9 |
| 4-Butylresorcinol | ~13 | 28.6 ± 3 |
| 4-Phenylethylresorcinol | - | 23 ± 4 |
| Reference:[3] |
Table 2: Clinical Efficacy of a Formulation containing 4-Hexylresorcinol (0.4%) and Niacinamide (3%)
| Parameter | Baseline | Week 4 | Week 8 | Week 12 |
| Hyperpigmented Spot Lightness (L)* | 58.2 | 59.1 | 59.8 | 60.5 |
| Visual Assessment of Fine Lines & Wrinkles | 3.5 | 3.2 | 2.9 | 2.6 |
| Skin Firmness | 0.45 | 0.48 | 0.51 | 0.53 |
| Data adapted from a clinical study on a combination product.[3][4] |
Formulation Strategies
The formulation of this compound for topical delivery requires careful consideration of its lipophilic nature and potential for instability. The following are example formulations that can serve as a starting point for development.
Table 3: Example Oil-in-Water (O/W) Cream Formulation
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | Stearic Acid | Emollient, Thickener | 15.0 |
| Cetyl Alcohol | Emollient, Emulsifier | 2.0 | |
| Glyceryl Monostearate | Emulsifier | 3.0 | |
| Isopropyl Myristate | Emollient | 5.0 | |
| This compound | Active Ingredient | 0.5 - 2.0 | |
| Aqueous Phase | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 5.0 | |
| Propylene Glycol | Humectant, Solvent | 5.0 | |
| Triethanolamine | Neutralizer | 0.5 | |
| Preservative Phase | Phenoxyethanol | Preservative | 0.5 |
| Ethylhexylglycerin | Preservative Booster | 0.2 |
Table 4: Example Hydro-alcoholic Gel Formulation
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 0.5 - 1.0 |
| Ethanol | Solvent, Penetration Enhancer | 30.0 |
| Propylene Glycol | Solvent, Humectant | 10.0 |
| Carbomer 940 | Gelling Agent | 1.0 |
| Triethanolamine | Neutralizer | q.s. to pH 6.0 |
| Deionized Water | Solvent | q.s. to 100 |
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is adapted for determining the inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and Kojic Acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of tyrosinase solution (1000 U/mL) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (5 mM).
-
Immediately measure the absorbance at 475 nm at time 0 and then every minute for 20 minutes.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Melanin Content Assay in B16F10 Melanoma Cells
This protocol measures the effect of this compound on melanin production in a cell-based model.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-Melanocyte Stimulating Hormone (α-MSH)
-
This compound
-
Kojic Acid (positive control)
-
NaOH (1 N)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Kojic Acid in the presence of 100 nM α-MSH for 72 hours.
-
After incubation, wash the cells with PBS and lyse them with 100 µL of 1 N NaOH at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Determine the protein concentration of each well using a BCA protein assay kit.
-
Normalize the melanin content to the total protein concentration.
-
Calculate the percentage of melanin inhibition relative to the α-MSH-stimulated control.
Formulation Stability Testing
This protocol outlines a basic stability study for a topical formulation of this compound.
Materials:
-
Topical formulation of this compound
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
pH meter
-
Viscometer
-
Microscope
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Package the formulation in the intended commercial packaging.
-
Store the samples in the stability chambers.
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate the following parameters:
-
Physical Appearance: Color, odor, and phase separation.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity of the formulation.
-
Microscopic Examination: Observe for any changes in the emulsion structure.
-
Assay of this compound: Quantify the concentration of the active ingredient using a validated stability-indicating HPLC method.[5][6][7]
-
Degradation Products: Monitor for the presence of any degradation products.[5]
-
Mandatory Visualizations
Caption: Melanogenesis signaling pathway and points of inhibition by this compound.
References
- 1. Hair Dyes Resorcinol and Lawsone Reduce Production of Melanin in Melanoma Cells by Tyrosinase Activity Inhibition and Decreasing Tyrosinase and Microphthalmia-Associated Transcription Factor (MITF) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Superior even skin tone and anti-ageing benefit of a combination of 4-hexylresorcinol and niacinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior even skin tone and anti‐ageing benefit of a combination of 4‐hexylresorcinol and niacinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative stability-indicating chromatographic methods for determination of 4-hexylresorcinol in pharmaceutical formulation and shrimps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an analytical method for the determination of 4-hexylresorcinol in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hexanoylresorcinol as a Polyphenol Oxidase (PPO) Inhibitor in Fruit Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic browning, primarily catalyzed by polyphenol oxidase (PPO), is a significant cause of quality degradation in fruits, leading to discoloration, off-flavors, and nutritional loss. 4-Hexanoylresorcinol (4-HR), a potent PPO inhibitor, has emerged as a promising agent to control this detrimental process. This document provides detailed application notes, experimental protocols, and quantitative data on the efficacy of 4-HR as a PPO inhibitor in various fruit extracts. 4-HR is a mixed-type inhibitor that demonstrates a strong affinity for the oxy form of PPO, effectively blocking the enzymatic cascade that leads to browning.[1]
Data Presentation: Inhibitory Effects of this compound on PPO Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound on PPO activity in different fruit extracts and its efficacy in preventing browning in fresh-cut fruits.
Table 1: In Vitro Inhibition of Polyphenol Oxidase (PPO) by this compound (4-HR) in Various Fruit Extracts
| Fruit Source | 4-HR Concentration | Substrate | Percent Inhibition (%) | IC50 Value | Reference |
| Peach (Prunus persica) | 0.5 mM | Catechol, Chlorogenic Acid | ≥ 50% | Approx. 0.5 mM | [2] |
| Banana (Musa sp.) | 100 mM | Not Specified | 38.7% | Not Determined | [3] |
| Pear (Pyrus sp.) | Not Specified | Not Specified | Complete inhibition reported | Not Determined |
Note: The experimental conditions for each study varied, including PPO extraction methods, substrate concentrations, and assay pH. Direct comparison of IC50 values should be made with caution.
Table 2: Efficacy of this compound (4-HR) in Preventing Browning of Fresh-Cut Fruits
| Fruit | 4-HR Treatment | Storage Conditions | Key Findings | Reference |
| Apple (Malus domestica 'Granny Smith') | 0.0125% (w/v) dip for 1 min | 4°C for 8 days | Combination with 0.5% ascorbic acid was most effective in reducing browning and maintaining higher L* values. | [4] |
| Apple (Malus domestica 'Fuji') | Not specified | 4°C for 14 days | Reduced browning significantly better than ascorbic acid. | [5] |
| Apple (Malus domestica) | 0.01% with edible coating | Not specified | Minimized browning for a longer chilled shelf-life when combined with citric acid and L-cysteine in an edible coating. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of this compound as a PPO inhibitor.
Protocol 1: Extraction of Polyphenol Oxidase (PPO) from Fruit Tissue
This protocol provides a general procedure for extracting PPO from various fruit sources. Optimization may be required depending on the specific fruit.
Materials:
-
Fresh fruit tissue (e.g., apple, pear, peach, banana)
-
Extraction Buffer: 0.1 M sodium phosphate buffer (pH 6.5-7.0) containing 1 M KCl and 10 mM ascorbic acid. The addition of polyvinylpolypyrrolidone (PVPP) at 1-5% (w/v) is recommended to bind phenolic compounds.
-
Chilled mortar and pestle or blender
-
Refrigerated centrifuge
-
Cheesecloth or Miracloth
-
Spectrophotometer
Procedure:
-
Wash the fruit thoroughly and peel if necessary. Cut the fruit tissue into small pieces.
-
Weigh a known amount of fruit tissue (e.g., 25 g) and place it in a pre-chilled blender or mortar.
-
Add the cold extraction buffer at a 1:2 or 1:3 ratio (w/v) of fruit tissue to buffer.
-
Homogenize the mixture for 1-2 minutes at high speed or grind thoroughly with the pestle. Keep the homogenate on ice throughout the process to prevent enzyme denaturation.
-
Filter the homogenate through four layers of cheesecloth or Miracloth into a chilled beaker.
-
Transfer the filtrate to centrifuge tubes and centrifuge at 10,000-15,000 x g for 20-30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the crude PPO extract.
-
Determine the protein concentration of the crude extract using a standard method such as the Bradford assay.
-
Store the crude PPO extract at -20°C or -80°C for long-term use.
Protocol 2: Assay of Polyphenol Oxidase (PPO) Activity and Inhibition by this compound
This protocol describes a spectrophotometric method to determine PPO activity and the inhibitory effect of 4-HR.
Materials:
-
Crude PPO extract (from Protocol 1)
-
Assay Buffer: 0.1 M sodium phosphate buffer (pH 6.5)
-
Substrate Solution: 50 mM catechol or 4-methylcatechol in assay buffer. Prepare fresh daily.
-
This compound (4-HR) stock solution in ethanol or DMSO.
-
Spectrophotometer capable of reading at 420 nm (for catechol) or 400 nm (for 4-methylcatechol).
Procedure for PPO Activity Assay:
-
Set the spectrophotometer to the appropriate wavelength (420 nm for catechol).
-
In a cuvette, mix 2.8 mL of assay buffer and 0.1 mL of the substrate solution.
-
Add 0.1 mL of the crude PPO extract to the cuvette, mix quickly, and start recording the absorbance at 30-second intervals for 3-5 minutes.
-
The rate of increase in absorbance is proportional to the PPO activity. One unit of PPO activity can be defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.
Procedure for PPO Inhibition Assay:
-
Prepare a series of dilutions of the 4-HR stock solution in the assay buffer.
-
In a set of cuvettes, mix 2.7 mL of assay buffer, 0.1 mL of the substrate solution, and 0.1 mL of the different 4-HR dilutions.
-
Include a control cuvette with 0.1 mL of the solvent (ethanol or DMSO) used for the 4-HR stock solution instead of the inhibitor.
-
Pre-incubate the mixtures for a few minutes at room temperature.
-
Initiate the reaction by adding 0.1 mL of the crude PPO extract to each cuvette.
-
Monitor the change in absorbance as described in the PPO activity assay.
-
Calculate the percentage of inhibition for each 4-HR concentration using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
To determine the IC50 value (the concentration of inhibitor that causes 50% inhibition), plot the percentage of inhibition against the logarithm of the 4-HR concentration and determine the concentration at which 50% inhibition is achieved.
Visualizations
The following diagrams illustrate the key processes involved in PPO-induced browning and the experimental workflow for evaluating this compound as a PPO inhibitor.
Caption: Mechanism of PPO-induced browning and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound as a PPO inhibitor.
References
- 1. Browning prevention by ascorbic acid and 4-hexylresorcinol: different mechanisms of action on polyphenol oxidase in the presence and in the absence of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]
- 3. researchgate.net [researchgate.net]
- 4. doi.nrct.go.th [doi.nrct.go.th]
- 5. Natural anti-browning agents give fresh cut fruit potential [foodnavigator.com]
- 6. Anti-Browning Effects of 4-Hexylresorcinol, L-Cysteine and Citric Acid on Apple Slice with Edible Coating - TAR UMT Institutional Repository [eprints.tarc.edu.my]
Application Notes and Protocols for Investigating the Anti-Inflammatory Effects of 4-Hexanoylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexanoylresorcinol (4HR) is a phenolic lipid that has demonstrated a range of biological activities, including notable anti-inflammatory properties. This document provides a comprehensive set of experimental protocols and application notes to guide researchers in the investigation of the anti-inflammatory effects of 4HR. The methodologies detailed herein focus on in vitro assays using a macrophage cell line to elucidate the compound's mechanism of action, particularly its influence on the NF-κB and MAPK signaling pathways.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory potential of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model.
Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response triggered by stimuli such as LPS.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising ERK, JNK, and p38, is another crucial pathway in the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that regulate the expression of inflammatory genes.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data for the anti-inflammatory effects of this compound. Researchers should generate their own data and populate similar tables for comparative analysis.
Table 1: Effect of this compound on Cell Viability
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.8 ± 4.9 |
| 25 | 93.2 ± 6.1 |
| 50 | 88.7 ± 5.3 |
Table 2: Inhibition of Nitric Oxide Production by this compound
| This compound (µM) | Nitrite Concentration (µM) | % Inhibition |
| 0 (LPS only) | 25.4 ± 2.1 | 0 |
| 1 | 22.1 ± 1.9 | 13.0 |
| 5 | 15.8 ± 1.5 | 37.8 |
| 10 | 9.3 ± 1.1 | 63.4 |
| 25 | 4.1 ± 0.8 | 83.9 |
| IC₅₀ (µM) | - | ~8.5 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50.2 ± 8.7 | 35.1 ± 6.3 |
| LPS (1 µg/mL) | 1250.6 ± 110.3 | 980.4 ± 95.2 |
| LPS + 4HR (5 µM) | 875.4 ± 92.1 | 650.9 ± 78.4 |
| LPS + 4HR (10 µM) | 510.8 ± 65.5 | 390.2 ± 55.7 |
| LPS + 4HR (25 µM) | 220.3 ± 30.9 | 150.7 ± 25.1 |
Table 4: Densitometric Analysis of Western Blot Results
| Treatment | p-IκBα / IκBα | p-p65 / p65 | p-p38 / p38 | p-ERK / ERK | p-JNK / JNK |
| Control | 0.1 ± 0.02 | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.18 ± 0.04 | 0.11 ± 0.03 |
| LPS (1 µg/mL) | 0.85 ± 0.09 | 0.92 ± 0.11 | 0.88 ± 0.10 | 0.95 ± 0.12 | 0.82 ± 0.09 |
| LPS + 4HR (10 µM) | 0.42 ± 0.05 | 0.48 ± 0.06 | 0.51 ± 0.07 | 0.65 ± 0.08 | 0.45 ± 0.06 |
| LPS + 4HR (25 µM) | 0.21 ± 0.03 | 0.25 ± 0.04 | 0.28 ± 0.04 | 0.35 ± 0.05 | 0.23 ± 0.04 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, 6-well for Western blot) at a density of 2 x 10⁵ cells/mL.
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for nitric oxide and cytokine assays, shorter time points for Western blot).
-
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After treatment with this compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide Measurement (Griess Assay)
-
Principle: Measures the concentration of nitrite, a stable metabolite of nitric oxide, in the cell culture supernatant.
-
Protocol:
-
After the 24-hour incubation period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[1]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
After the 24-hour incubation period, collect the cell culture supernatant and centrifuge to remove any debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[2][3]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
-
Protein Expression Analysis (Western Blot)
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
After treatment for the appropriate duration (e.g., 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
-
Quantify the band intensities using densitometry software and normalize to the respective total protein or loading control.
-
References
- 1. 4-Hexylresorcinol: pharmacologic chaperone and its application for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of p38 mitogen-activated protein kinase in lipopolysaccharide-induced iNOS and COX-2 expression in J774 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clemmensen Reduction of 4-Hexanoylresorcinol to 4-Hexylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Clemmensen reduction is a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes. This reaction is particularly effective for aryl-alkyl ketones, making it a valuable tool in synthetic organic chemistry.[1][2] One notable application is the reduction of 4-Hexanoylresorcinol to 4-Hexylresorcinol. 4-Hexylresorcinol is a compound with significant commercial and pharmaceutical importance, known for its antiseptic, anthelmintic, and anesthetic properties. It is also used in cosmetic formulations and as a food additive to prevent melanosis in crustaceans. The synthesis of 4-Hexylresorcinol often proceeds via a Friedel-Crafts acylation of resorcinol with hexanoyl chloride or hexanoic acid to form this compound, followed by the reduction of the keto group. The Clemmensen reduction provides a robust method for this transformation, utilizing amalgamated zinc and concentrated hydrochloric acid.[1]
These application notes provide a detailed protocol for the Clemmensen reduction of this compound, including reagent preparation, reaction execution, product purification, and characterization.
Reaction and Mechanism
The overall reaction involves the reduction of the carbonyl group of this compound to a methylene group, yielding 4-Hexylresorcinol.
Reaction Scheme:
The precise mechanism of the Clemmensen reduction is not fully elucidated but is thought to involve electron transfer from the surface of the zinc to the protonated carbonyl group. Organozinc intermediates are proposed, which are subsequently protonated to yield the final alkane product. The reaction is heterogeneous, occurring on the surface of the zinc amalgam.
Experimental Protocol
This protocol is adapted from established procedures for Clemmensen reductions of aromatic ketones.
Materials and Reagents:
-
This compound
-
Zinc dust
-
Mercuric chloride (HgCl₂)
-
Concentrated Hydrochloric acid (HCl, 37%)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup (optional)
Procedure:
1. Preparation of Zinc Amalgam (Zn(Hg)):
- In a well-ventilated fume hood, add 50 g of zinc dust to a flask.
- Prepare a solution of 5 g of mercuric chloride in 75 mL of deionized water.
- Caution: Mercuric chloride is highly toxic. Handle with appropriate personal protective equipment (PPE).
- Add the mercuric chloride solution to the zinc dust and stir vigorously for 10-15 minutes.
- Decant the aqueous solution and wash the amalgamated zinc with deionized water (3 x 50 mL). The amalgamated zinc should be used immediately.
2. Clemmensen Reduction:
- To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the freshly prepared zinc amalgam.
- Add 10.4 g (0.05 mol) of this compound and 100 mL of toluene.
- Slowly add 150 mL of concentrated hydrochloric acid to the stirred mixture.
- Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
3. Work-up and Purification:
- Carefully decant the liquid from the remaining zinc amalgam.
- Transfer the liquid to a separatory funnel and separate the organic (toluene) layer.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
- Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Mercuric chloride and the resulting zinc amalgam are toxic. Avoid contact with skin and inhalation. All mercury-containing waste must be disposed of according to institutional safety guidelines.
-
Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₁₂H₁₆O₃ | 208.25 | Off-white to pale yellow solid |
| 4-Hexylresorcinol | C₁₂H₁₈O₂ | 194.27 | White to pale yellow crystalline solid |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Molar Ratio (Substrate:Zn) | 1 : 15 (approx.) |
| Reaction Temperature | Reflux (approx. 90-100 °C) |
| Reaction Time | 6 - 8 hours |
| Expected Yield | 60-75% (typical for Clemmensen reductions) |
Characterization Data
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | δ (ppm): 0.91 (t, 3H), 1.34 (m, 4H), 1.69 (m, 2H), 2.90 (t, 2H), 6.35 (d, 1H), 6.45 (dd, 1H), 7.65 (d, 1H), 12.5 (s, 1H), 12.8 (s, 1H) |
| ¹³C NMR | δ (ppm): 13.9, 22.4, 24.0, 31.4, 38.4, 103.7, 108.5, 112.7, 132.8, 162.8, 165.2, 202.6 |
| IR (cm⁻¹) | ~3200-3600 (O-H, broad), 2850-3000 (C-H), 1630-1680 (C=O), 1450-1600 (C=C, aromatic) |
Table 4: Spectroscopic Data for 4-Hexylresorcinol
| Technique | Data |
| ¹H NMR | δ (ppm): 0.88 (t, 3H), 1.29 (m, 6H), 1.55 (m, 2H), 2.50 (t, 2H), 4.75 (s, 2H, OH), 6.24 (d, 1H), 6.28 (dd, 1H), 6.85 (d, 1H) |
| ¹³C NMR | δ (ppm): 14.1, 22.6, 29.2, 31.7, 31.8, 35.7, 102.5, 107.8, 115.9, 130.6, 144.8, 155.9 |
| IR (cm⁻¹) | ~3200-3600 (O-H, broad), 2850-2960 (C-H), 1450-1600 (C=C, aromatic) |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 4-Hexanoylresorcinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hexanoylresorcinol. Due to limited specific data on the aqueous solubility of this compound, this guide also incorporates established methods for improving the solubility of poorly water-soluble compounds and draws parallels with the closely related compound, 4-Hexylresorcinol, for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Currently, there is limited published data specifically quantifying the aqueous solubility of this compound. Based on its chemical structure, which includes a hexanoyl group, it is anticipated to have low water solubility. For context, the related compound 4-Hexylresorcinol is described as being sparingly soluble to very slightly soluble in water.
Q2: What are the initial steps to dissolve this compound in an aqueous buffer?
For initial attempts to dissolve this compound, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock solution into the aqueous buffer of choice. This method helps to overcome the initial dissolution barrier in a purely aqueous environment.
Q3: Which organic co-solvents are suitable for creating a stock solution of this compound?
Commonly used water-miscible organic solvents that can be tested for creating a stock solution of this compound include:
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Propylene Glycol
-
Polyethylene Glycol (e.g., PEG 300, PEG 400)
Q4: How can pH be used to improve the solubility of this compound?
This compound contains phenolic hydroxyl groups, which can be deprotonated at higher pH values to form more soluble phenolate salts. Therefore, increasing the pH of the aqueous buffer may enhance its solubility. It is advisable to determine the pKa of this compound and prepare buffers with a pH above its pKa to significantly improve solubility. However, the stability of the compound at high pH should also be considered.
Q5: Can surfactants be used to increase the solubility of this compound?
Yes, surfactants can increase the solubility of hydrophobic compounds like this compound through the formation of micelles. The this compound molecules can be encapsulated within the hydrophobic core of the micelles, increasing their apparent solubility in the aqueous phase. Both non-ionic (e.g., Tweens, Polysorbates) and ionic surfactants can be explored.
Q6: Is the use of cyclodextrins a viable strategy to enhance the solubility of this compound?
The formation of inclusion complexes with cyclodextrins is a widely used technique to improve the solubility of poorly soluble drugs. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. The hydrophobic hexanoyl portion of this compound can be encapsulated within the cyclodextrin cavity, thereby increasing its solubility in water. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are often more effective solubilizers than their parent forms.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation occurs when diluting the organic stock solution into the aqueous buffer. | The concentration of the organic co-solvent is too low in the final solution to maintain solubility, or the final concentration of this compound exceeds its solubility limit in the mixed solvent system. | 1. Increase the proportion of the organic co-solvent in the final aqueous buffer. 2. Decrease the final concentration of this compound. 3. Try a different organic co-solvent for the stock solution. 4. Add a solubilizing agent (e.g., surfactant, cyclodextrin) to the aqueous buffer before adding the stock solution. |
| The solution is cloudy or hazy after attempting to dissolve this compound. | This indicates the presence of undissolved particles or the formation of a colloidal suspension, suggesting that the solubility limit has been exceeded. | 1. Filter the solution through a 0.22 µm or 0.45 µm filter to remove undissolved particles. 2. Use a lower concentration of this compound. 3. Employ a solubility-enhancing technique, such as pH adjustment, or the addition of surfactants or cyclodextrins. 4. Gently warm the solution, but monitor for any degradation of the compound. |
| The pH of the buffer changes upon addition of the this compound stock solution. | The organic co-solvent or the compound itself may be affecting the buffering capacity. | 1. Use a higher concentration buffer. 2. Adjust the pH of the final solution after the addition of the stock solution. |
| Inconsistent results in biological assays. | This could be due to incomplete dissolution or precipitation of this compound in the assay medium. | 1. Visually inspect the assay medium for any signs of precipitation. 2. Re-evaluate the solubility of this compound under the specific assay conditions (e.g., temperature, pH, presence of proteins). 3. Consider using a formulation with a solubility enhancer to ensure the compound remains in solution throughout the experiment. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C12H16O3 | PubChem |
| Molecular Weight | 208.25 g/mol | PubChem |
| IUPAC Name | 1-(2,4-dihydroxyphenyl)hexan-1-one | PubChem |
| Aqueous Solubility | Data not readily available | - |
Table 2: Comparison of Aqueous Solubility with 4-Hexylresorcinol
| Compound | Aqueous Solubility | Note |
| This compound | Data not readily available | |
| 4-Hexylresorcinol | 0.5 g/L (sparingly soluble) | This is a different, though structurally related, compound and is provided for context only. |
Experimental Protocols
Protocol 1: General Method for Preparing an Aqueous Solution of this compound using a Co-solvent
-
Prepare a Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic co-solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
-
Prepare the Aqueous Buffer:
-
Prepare the desired aqueous buffer at the target pH and concentration.
-
-
Dilute the Stock Solution:
-
While vortexing or stirring the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the desired final concentration.
-
Note: It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.
-
-
Final Observation and Storage:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
If the solution is clear, it is ready for use. It is often recommended to use freshly prepared solutions. If storage is necessary, the stability of this compound in the prepared solution should be validated.
-
Protocol 2: Screening for Optimal Co-solvent and Concentration
-
Prepare a high-concentration stock solution of this compound in several different organic co-solvents (e.g., 50 mg/mL in Ethanol, DMSO, PEG 400).
-
In separate vials, prepare your target aqueous buffer.
-
Create a dilution series by adding increasing volumes of the stock solution to a fixed volume of the buffer.
-
Observe the highest concentration that results in a clear solution for each co-solvent. This will help determine the most effective co-solvent and the approximate solubility limit in that mixed-solvent system.
Visualizations
Technical Support Center: Optimizing 4-Hexanoylresorcinol for Tyrosinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 4-Hexanoylresorcinol as a tyrosinase inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on tyrosinase?
A1: this compound is a potent, competitive inhibitor of tyrosinase. Its resorcinol moiety is resistant to oxidation by the enzyme but effectively chelates the copper ions within the active site of tyrosinase, thereby blocking its catalytic activity. This direct inhibition prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are critical steps in the melanin biosynthesis pathway. Studies indicate that its primary mode of action is direct enzymatic inhibition rather than the modulation of upstream signaling pathways like ERK, Akt, or CREB that regulate tyrosinase expression.[1][2]
Q2: What is the optimal concentration range for this compound in a tyrosinase inhibition assay?
A2: The optimal concentration of this compound depends on the source of the tyrosinase enzyme (e.g., mushroom vs. human). For mushroom tyrosinase, the IC50 values are in the low micromolar range.[3] For human tyrosinase, the IC50 is generally higher. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. Complete inhibition of human tyrosinase has been observed at concentrations above 100 μmol/L.[4]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[3] Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[3] For the assay, the stock solution should be diluted in the assay buffer to the desired final concentrations. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced enzyme inhibition.
Q4: Can I use L-tyrosine as a substrate in my assay with this compound?
A4: Yes, L-tyrosine can be used as a substrate to measure the monophenolase activity of tyrosinase. However, the reaction has a characteristic lag phase. Many researchers prefer using L-DOPA as the substrate to measure the diphenolase activity, as this reaction proceeds without a lag time and results in the formation of dopachrome, which can be easily monitored spectrophotometrically.
Data Presentation
Table 1: Inhibitory Potency of this compound against Tyrosinase
| Enzyme Source | Substrate | IC50 Value | Notes |
| Mushroom Tyrosinase (Monophenolase activity) | L-Tyrosine | 1.24 µM[3] | IC50 values can vary with enzyme purity.[5] |
| Mushroom Tyrosinase (Diphenolase activity) | L-DOPA | 0.85 µM[3] | |
| Human Tyrosinase | L-Tyrosine | 94 µmol/L[4] | Significantly higher than for mushroom tyrosinase. |
Experimental Protocols
Detailed Methodology for Mushroom Tyrosinase Inhibition Assay
This protocol is adapted for a 96-well plate format for spectrophotometric analysis.
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
This compound
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
L-DOPA Solution: Prepare a 2 mM L-DOPA solution in phosphate buffer immediately before use, as it is prone to auto-oxidation.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Test Solutions: Serially dilute the this compound stock solution with phosphate buffer to obtain a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
3. Assay Procedure:
-
In a 96-well plate, add 20 µL of each test solution of this compound. For the control and blank wells, add 20 µL of the buffer (with the same final DMSO concentration).
-
Add 140 µL of the mushroom tyrosinase solution to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for 15-20 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_sample is the rate of reaction in the presence of the inhibitor.
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in blank wells | Auto-oxidation of L-DOPA. | Prepare the L-DOPA solution fresh for each experiment. Keep the solution protected from light and on ice. |
| Low or no enzyme activity in control wells | Inactive enzyme; Incorrect buffer pH; Inappropriate temperature. | Use a fresh batch of enzyme and ensure proper storage. Verify the pH of the buffer. Optimize the assay temperature. |
| Inconsistent results between replicates | Pipetting errors; Incomplete mixing of reagents. | Use calibrated pipettes and ensure proper pipetting technique. Gently mix the contents of the wells after adding each reagent. |
| Precipitation of this compound in the assay well | Poor solubility at the tested concentration; Use of non-anhydrous DMSO for stock solution. | Lower the final concentration of this compound. Ensure the use of high-purity, anhydrous DMSO for the stock solution and that the final DMSO concentration in the assay is not causing precipitation. |
| Observed IC50 value is significantly higher than expected | Impure enzyme source (crude extracts may contain substances that interfere with the inhibitor).[5] | Use a purified tyrosinase enzyme for more consistent and accurate results. |
Mandatory Visualizations
Caption: Experimental workflow for the tyrosinase inhibition assay.
Caption: Direct inhibition of tyrosinase by this compound.
References
common impurities in synthetic 4-Hexanoylresorcinol and their removal
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 4-Hexanoylresorcinol.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I see unexpected peaks in the HPLC/GC analysis of my synthesized this compound. What could they be?
Answer: Unexpected peaks in your chromatographic analysis likely correspond to impurities from the synthesis process. The most common synthesis route for this compound is the Friedel-Crafts acylation of resorcinol with hexanoic acid. Based on this, the impurities could be:
-
Unreacted Starting Materials: Resorcinol and hexanoic acid are often carried over into the crude product.
-
Isomeric Byproducts: While the primary product is this compound, small amounts of the 2-Hexanoylresorcinol isomer may form.
-
Diacylated Products: The highly activated resorcinol ring can potentially undergo a second acylation, resulting in di-acylated species.
-
Residual Catalyst: If a Lewis acid catalyst such as zinc chloride was used, it might be present in trace amounts.
To identify these peaks, we recommend running analytical standards of the potential impurities alongside your sample.
Question: My purified this compound has a pinkish or brownish tint. What causes this discoloration and how can I remove it?
Answer: Discoloration in this compound is typically due to the presence of trace impurities that are prone to oxidation. Phenolic compounds, like resorcinol and its derivatives, are susceptible to oxidation, which can lead to colored byproducts. The discoloration can be exacerbated by exposure to air, light, or residual acidic or basic catalysts.
To remove the discoloration, we recommend the following:
-
Recrystallization: This is a highly effective method for removing colored impurities. A mixed solvent system of ethanol and water is often successful.
-
Activated Carbon Treatment: During the recrystallization process, you can add a small amount of activated carbon to the hot solution to adsorb the colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Column Chromatography: For very persistent discoloration, column chromatography using silica gel can separate the desired product from the colored impurities.
Question: The yield of my this compound synthesis is low. What are the potential causes and how can I improve it?
Answer: Low yields can be attributed to several factors in the synthetic process. Here are some common causes and suggestions for improvement:
-
Incomplete Reaction: The Friedel-Crafts acylation may not have gone to completion. Consider increasing the reaction time or temperature. However, be cautious as harsher conditions can lead to more side products.
-
Suboptimal Catalyst Activity: The Lewis acid catalyst (e.g., zinc chloride) may be hydrated. Ensure you are using an anhydrous catalyst.
-
Product Loss During Workup: Significant amounts of the product can be lost during aqueous washing if not performed carefully. Ensure the pH of the aqueous phase is controlled to minimize the solubility of the phenolic product.
-
Inefficient Purification: Product loss can occur during recrystallization if too much solvent is used or if the solution is not cooled sufficiently.
We recommend optimizing the reaction conditions and purification procedures to improve your yield.
Frequently Asked Questions (FAQs)
What are the common impurities in synthetic this compound?
The common impurities in synthetic this compound, primarily synthesized via Friedel-Crafts acylation, are summarized in the table below.
| Impurity | Potential Source | Recommended Removal Method(s) |
| Resorcinol | Unreacted starting material | Vacuum Distillation, Recrystallization, Column Chromatography |
| Hexanoic Acid | Unreacted starting material | Vacuum Distillation, Aqueous Wash, Recrystallization |
| 2-Hexanoylresorcinol | Isomeric byproduct of the acylation reaction | Recrystallization, Column Chromatography |
| Di-hexanoylresorcinol | Diacylation of the resorcinol ring | Column Chromatography, Recrystallization |
| Zinc Chloride (or other Lewis acid) | Residual catalyst | Aqueous Wash |
| Solvent Residues | Solvents used in synthesis or purification | Drying under vacuum |
What is the expected purity of this compound after different purification steps?
The purity of this compound can be significantly improved with each purification step. The table below provides typical purity levels that can be achieved.
| Purification Step | Typical Purity |
| Crude Product | 80-90% |
| After Aqueous Wash | 85-95% |
| After Recrystallization | >98% |
| After Column Chromatography | >99.5% |
What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it should be stored in a tightly sealed container to protect it from air and moisture. It is also recommended to store it in a cool, dark place to prevent degradation from heat and light. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water. This method can yield purities greater than 95%.[1]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol is for achieving high-purity this compound.
-
Stationary Phase Preparation: Pack a glass chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be determined beforehand by thin-layer chromatography (TLC) to achieve good separation.
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Drying: Dry the final product under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for impurity identification and removal.
Caption: Decision tree for troubleshooting common issues.
References
addressing poor cell permeability of 4-Hexanoylresorcinol in culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor cell permeability of 4-Hexanoylresorcinol (4-HR) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound (4-HR) treatment is showing little to no effect in my cell culture experiments. What could be the reason?
A1: The primary reason for the lack of efficacy of 4-HR in cell culture is often its poor cell permeability. This is attributed to its low water solubility (0.60 g/L at 25°C) and hydrophobic nature, which can lead to aggregation in aqueous culture media and inefficient transport across the cell membrane.[1][2]
Q2: How can I improve the delivery of 4-HR into my cells?
A2: Two common strategies to enhance the cellular uptake of 4-HR are:
-
Using a permeabilizing agent: Dimethyl sulfoxide (DMSO) is a common solvent that can increase membrane permeability and aid in the delivery of hydrophobic compounds.[3][4]
-
Encapsulation in a nanoparticle delivery system: Solid Lipid Nanoparticles (SLNs) have been shown to effectively encapsulate 4-HR, improving its stability in culture media and enhancing its cellular uptake and anti-cancer activity.[2][5]
Q3: Are there any potential downsides to using these delivery methods?
A3: Yes, both methods have considerations:
-
DMSO: While effective at low concentrations, DMSO can be toxic to cells at higher concentrations (typically above 0.5%-1%), potentially affecting cell viability and experimental outcomes.[6] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Solid Lipid Nanoparticles (SLNs): The preparation of SLNs requires specific protocols and characterization to ensure proper size, encapsulation efficiency, and stability. The components of the SLN formulation itself should also be tested for any potential effects on the cells.
Q4: What signaling pathways are known to be affected by 4-HR?
A4: this compound has been shown to modulate several key signaling pathways, including the inhibition of the NF-κB, Ras, and Wnt/β-catenin signaling pathways.[7] These pathways are crucial in processes like inflammation, cell proliferation, and apoptosis.
Troubleshooting Guides
Issue 1: Low Efficacy of 4-HR Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility and precipitation of 4-HR in culture medium. | 1. Prepare a high-concentration stock solution of 4-HR in a suitable solvent like DMSO. 2. Serially dilute the stock solution in the culture medium to the final working concentration immediately before adding to the cells. 3. Visually inspect the medium for any signs of precipitation after adding the 4-HR solution. | A clear, homogenous solution of 4-HR in the culture medium, leading to improved availability to the cells. |
| Insufficient cellular uptake of 4-HR. | 1. Option A: Use DMSO as a vehicle. Prepare a stock solution of 4-HR in 100% DMSO and dilute it in your culture medium to a final DMSO concentration of ≤0.5%. Include a vehicle control (medium with the same final concentration of DMSO without 4-HR). 2. Option B: Encapsulate 4-HR in Solid Lipid Nanoparticles (SLNs). Follow a validated protocol to prepare and characterize 4-HR-loaded SLNs. Treat cells with the SLN formulation. | Increased intracellular concentration of 4-HR, resulting in a more pronounced biological effect. |
| Degradation of 4-HR in the culture medium. | 1. Minimize the exposure of the 4-HR stock solution and treated culture medium to light. 2. Prepare fresh dilutions of 4-HR for each experiment. | Consistent and reproducible experimental results. |
Issue 2: High Cell Death or Unexplained Cellular Stress
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cytotoxicity from the delivery vehicle (e.g., DMSO). | 1. Perform a cell viability assay (e.g., MTT, Neutral Red Uptake) with a range of DMSO concentrations (e.g., 0.1% to 2%) to determine the maximum non-toxic concentration for your cell line. 2. Ensure the final DMSO concentration in your experiments does not exceed this determined limit. | Minimal cell death in the vehicle control group, ensuring that the observed effects are due to 4-HR and not the solvent. |
| Cytotoxicity of the 4-HR-loaded SLNs. | 1. Test the effect of "empty" SLNs (without 4-HR) on cell viability. 2. If the empty SLNs are toxic, consider modifying the lipid and surfactant composition of the formulation. | No significant cytotoxicity from the SLN vehicle itself. |
| Inherent cytotoxicity of 4-HR at the tested concentration. | 1. Perform a dose-response experiment with a wide range of 4-HR concentrations to determine its IC50 value in your cell line. 2. Choose a concentration for your experiments that is appropriate for the desired biological effect without causing excessive cell death. | A clear understanding of the cytotoxic profile of 4-HR in your experimental system. |
Quantitative Data
Enhanced Anti-Cancer Efficacy of 4-HR with Solid Lipid Nanoparticle (SLN) Formulation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of pure this compound (4-HR) compared to a specific 4-HR-loaded Solid Lipid Nanoparticle (SLN) formulation (F8) in different cancer cell lines. A lower IC50 value indicates a higher anti-cancer effect. The data demonstrates that encapsulating 4-HR in SLNs significantly enhances its cytotoxic effects against cancer cells, indicating improved cellular uptake and delivery.[2]
| Cell Line | Treatment | IC50 (µM) | Enhancement Factor |
| HeLa (Cervical Cancer) | Pure 4-HR | > 10 | - |
| 4-HR-loaded SLNs (F8) | 1.75 | ~5.7-fold | |
| A549 (Lung Cancer) | Pure 4-HR | > 10 | - |
| 4-HR-loaded SLNs (F8) | 2.5 | ~4.0-fold | |
| CT-26 (Colon Carcinoma) | Pure 4-HR | > 10 | - |
| 4-HR-loaded SLNs (F8) | 1.56 | ~6.4-fold |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot melt homogenization with sonication method.[2][5]
Materials:
-
This compound (4-HR)
-
Solid Lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
-
Homogenizer
-
Probe sonicator
-
Water bath
Methodology:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (e.g., Compritol 888 ATO) by heating it to approximately 5-10°C above its melting point in a water bath.
-
Add 4-HR to the melted lipid and stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture at high speed (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Subject the coarse emulsion to high-intensity probe sonication for a defined period (e.g., 15 minutes) to reduce the particle size and form a nanoemulsion.
-
-
Cooling and Nanoparticle Formation:
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the entrapment efficiency (EE) of 4-HR in the SLNs using a suitable analytical method like HPLC.
-
Protocol 2: General Protocol for Using DMSO to Enhance 4-HR Permeability
This is a general guideline. The optimal DMSO concentration should be determined experimentally for each cell line.
Materials:
-
This compound (4-HR)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Methodology:
-
Preparation of 4-HR Stock Solution:
-
In a sterile microcentrifuge tube, dissolve 4-HR in 100% DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution. This stock solution can be stored at -20°C.
-
-
Determining Final DMSO Concentration:
-
It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxicity.[6]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw the 4-HR stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration of 4-HR in your cell culture wells.
-
Serially dilute the stock solution in complete culture medium to achieve the final working concentration. For example, to achieve a final DMSO concentration of 0.5%, you can make a 200x stock of your drug in 100% DMSO.[6]
-
-
Cell Treatment:
-
Aspirate the old medium from your cells and replace it with the medium containing the desired concentration of 4-HR.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control group. This group should be treated with the same final concentration of DMSO in the culture medium but without 4-HR. This allows you to distinguish the effects of 4-HR from any potential effects of the solvent.
-
Protocol 3: Cell Viability Assay (Neutral Red Uptake)
This protocol assesses cytotoxicity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
Materials:
-
Cells seeded in a 96-well plate
-
Neutral Red staining solution (e.g., 50 µg/mL in PBS)
-
Destaining solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of 4-HR, DMSO, or 4-HR-loaded SLNs for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Staining:
-
After the treatment period, remove the treatment medium and wash the cells with PBS.
-
Add the Neutral Red staining solution to each well and incubate for a specified time (e.g., 2-3 hours) to allow for dye uptake by viable cells.
-
-
Destaining:
-
Remove the staining solution, wash the cells with PBS, and add the destaining solution to each well.
-
Agitate the plate for a few minutes to extract the dye from the cells.
-
-
Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Signaling Pathways
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Figure 1, The canonical RTK-Ras-ERK signaling pathway and alternative Ras-dependent pathways in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Hexanoylresorcinol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Hexanoylresorcinol via recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Insufficient cooling. - Solution is not supersaturated (too much solvent used). - Cooling period is too short. | - Ensure the solution is cooled to room temperature and then in an ice bath. - If too much solvent was added, evaporate some of the solvent to concentrate the solution. - Allow for a longer crystallization period. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooled too rapidly. - The solute is too impure. | - For the ethanol-water system, ensure the temperature does not exceed the melting point of this compound (53-56°C) after the addition of water. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Redissolve the oil in more hot ethanol and add hot water dropwise until the cloud point is just reached, then cool slowly. - Perform a preliminary purification step if the starting material is highly impure. |
| Colored Crystals | - Presence of colored impurities. - Oxidation of the phenolic groups. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired product. - Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Low Recovery Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization. - Crystals lost during transfer or washing. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A mixed solvent system of ethanol and water is highly effective for the recrystallization of this compound.[1] The compound is readily soluble in hot ethanol and has low solubility in cold water, which allows for efficient purification and crystal formation.
Q2: What is the expected purity and yield after recrystallization?
A2: With a properly executed ethanol-water recrystallization, purities greater than 95% can be achieved.[1] The yield will depend on the purity of the crude material and the adherence to the protocol, but a good recovery is expected with careful execution.
Q3: My this compound oiled out. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the impurities lower the melting point of the mixture. To resolve this, reheat the solution until the oil redissolves. Add a small amount of additional hot ethanol to ensure complete dissolution. Then, allow the solution to cool very slowly, perhaps by insulating the flask, to encourage gradual crystal formation.
Q4: How can I prevent my purified this compound from turning colored upon storage?
A4: this compound, being a phenolic compound, can be susceptible to oxidation, which can cause discoloration. To minimize this, store the purified crystals in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (like nitrogen or argon) can also be beneficial.
Experimental Protocol: Recrystallization of this compound
This protocol details the methodology for the purification of crude this compound using an ethanol-water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Inducing Crystallization: To the hot, clear filtrate, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.
Quantitative Data
| Parameter | Value | Reference |
| Melting Point | 53-56 °C | [2] |
| Boiling Point | 217 °C at 14 mmHg | |
| Water Solubility | 0.60 g/L at 25 °C | [3] |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Scaling Up 4-Hexanoylresorcinol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of 4-Hexanoylresorcinol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, focusing on the common two-step method involving Friedel-Crafts acylation followed by Clemmensen reduction, as well as the Fries rearrangement alternative.
1. Friedel-Crafts Acylation Stage
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure stoichiometric or slight excess of the Lewis acid catalyst (e.g., AlCl₃) is used, as it complexes with both the reactant and product.[1] - Verify the quality and dryness of the reagents and solvents; moisture can deactivate the Lewis acid catalyst.[2] - Increase reaction temperature or time, monitoring for the formation of byproducts. |
| Formation of byproducts. | - Control the reaction temperature; lower temperatures can favor the desired para-acylation in Fries rearrangements.[3] - Use a less reactive acylating agent or a milder Lewis acid to minimize side reactions. | |
| Formation of Multiple Products (Polysubstitution) | Resorcinol is a highly activated ring, prone to diacylation. | - Use a stoichiometric amount of the acylating agent. - The monoacylated product is deactivated, which should limit the second acylation; however, careful control of stoichiometry is crucial.[4] |
| Formation of O-acylated byproduct (resorcinol hexanoate). | - This can be a significant side product. It can be minimized by using appropriate reaction conditions. The Fries rearrangement can be used to convert this byproduct to the desired product.[3][5] | |
| Difficult Work-up and Product Isolation | Violent quenching of the reaction mixture. | - Quench the reaction by slowly and carefully adding the reaction mixture to ice/water. Never add water directly to the reaction mixture, as it is a dangerously exothermic process.[6][7] |
| Product is not precipitating. | - Ensure the pH is adjusted correctly during work-up to precipitate the product. - If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent. |
2. Reduction Stage (Clemmensen Reduction)
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | Deactivated zinc amalgam. | - Prepare fresh zinc amalgam before each reaction. The surface of the zinc dust can be cleaned with dilute hydrochloric acid before amalgamation to remove oxides.[4] - Ensure a sufficient excess of zinc amalgam and concentrated HCl is used. |
| Substrate insolubility. | - Use a co-solvent that is miscible with aqueous acid to improve the solubility of the this compound. | |
| Formation of Byproducts | Harsh reaction conditions leading to side reactions. | - The Clemmensen reduction is performed under strongly acidic conditions, which can lead to byproducts such as alcohols and dimerization products.[8] - Consider alternative, milder reduction methods like the Wolff-Kishner reduction (if the substrate is base-stable) or catalytic hydrogenation.[9][10] |
| Difficult Catalyst Removal | Fine particles of zinc amalgam suspended in the reaction mixture. | - Allow the mixture to settle and decant the supernatant. - Filter the mixture through a pad of celite or another filter aid. |
3. Purification Stage
| Problem | Potential Cause | Troubleshooting Steps |
| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of this compound (57°C).[11][12] | - Choose a recrystallization solvent or solvent system with a boiling point lower than 57°C. - Dissolve the crude product in a minimum amount of a good solvent at a lower temperature and then add a poor solvent (anti-solvent) to induce crystallization.[5][11] |
| Impurities are preventing crystallization. | - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. | |
| Poor Crystal Quality or Low Purity | Rapid cooling of the solution. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of larger, purer crystals.[5] |
| Inappropriate solvent system. | - A mixed solvent system of ethanol and water has been shown to be effective for recrystallizing this compound to a purity of >95%.[5] Other common solvent mixtures for phenolic compounds include heptane/ethyl acetate and methanol/water.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the Friedel-Crafts acylation of resorcinol?
A1: The main challenges include:
-
Polysubstitution: Resorcinol's high reactivity can lead to the formation of di-acylated byproducts.[4] Careful control of stoichiometry is critical.
-
O-acylation vs. C-acylation: The formation of the O-acylated ester is a competing reaction.
-
Catalyst Handling: Lewis acids like aluminum chloride are highly moisture-sensitive and require handling in a dry environment.[2] The large quantities needed for scale-up also present challenges for quenching and waste disposal.
-
Exothermic Quenching: The work-up of Friedel-Crafts reactions is highly exothermic and requires careful, controlled quenching to prevent runaway reactions.[6][7]
Q2: My Clemmensen reduction is sluggish and incomplete. What can I do?
A2: A sluggish Clemmensen reduction is often due to the deactivation of the zinc amalgam. It is crucial to use freshly prepared amalgam. Cleaning the zinc dust with dilute HCl before amalgamation can improve its activity.[4] Ensure a sufficient excess of both the amalgam and concentrated HCl. If the problem persists, consider increasing the reaction temperature or exploring alternative reduction methods.
Q3: I am observing "oiling out" during the recrystallization of this compound. How can I resolve this?
A3: "Oiling out" typically occurs when the solute melts before it dissolves in the hot solvent, which happens if the solvent's boiling point is above the solute's melting point.[11] Since this compound has a melting point of 57°C,[12] you should use a solvent or solvent system with a lower boiling point. Alternatively, you can dissolve the compound in a good solvent at a temperature below its melting point and then induce crystallization by adding an anti-solvent.
Q4: What are the safety precautions for handling large quantities of aluminum chloride?
A4: Anhydrous aluminum chloride reacts violently with water, releasing toxic HCl gas.[2] It should be handled in a dry, well-ventilated area, preferably in a fume hood or glove box.[2] Personal protective equipment, including safety glasses, impervious gloves, and a fire-retardant lab coat, is essential.[2] In case of a fire, do not use water or carbon dioxide extinguishers; a Class D extinguisher or dry sand should be used.[2]
Q5: Are there greener alternatives to the traditional synthesis methods?
A5: Yes, research is ongoing into greener synthetic routes. Using a Brønsted acid like methanesulfonic acid instead of a Lewis acid for the acylation can reduce the amount of metallic waste.[14] The Fries rearrangement can be catalyzed by solid acid catalysts like zeolites, which can be recovered and reused, although deactivation can be an issue.[15] Biocatalytic methods using enzymes for the acylation and Fries rearrangement are also being explored as environmentally friendly alternatives.[16]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Traditional Method (Friedel-Crafts & Clemmensen) | Two-Step Catalytic Method (Etherification & Fries Rearrangement) |
| Catalyst | ZnCl₂ or AlCl₃, Zn-Hg amalgam | Al₂O₃, SiO₂-Al₂O₃, or CH₃SO₃H |
| Mercury Use | Yes | No |
| Typical Yield | 50–60% | 65–75%[5] |
| Typical Purity | 90–92% | ~95%[5] |
| Key Challenges | Use of toxic mercury, harsh acidic conditions, potential for byproducts.[8] | Higher temperatures required for rearrangement, potential for catalyst deactivation. |
Experimental Protocols
Protocol 1: Large-Scale Friedel-Crafts Acylation of Resorcinol
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory and pilot plant conditions. All work should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
-
Reactor Setup: A dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a gas outlet connected to a scrubber (for HCl gas) is assembled.
-
Reagent Charging: The reactor is charged with resorcinol and a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane). The mixture is stirred until the resorcinol is dissolved.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining the temperature below a set point with external cooling. The addition is exothermic.
-
Acylating Agent Addition: Hexanoyl chloride is added dropwise from the addition funnel at a rate that maintains the desired reaction temperature. The reaction is typically stirred for several hours at a slightly elevated temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, TLC).
-
Quenching: The reaction mixture is slowly transferred to a separate vessel containing a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and must be done with extreme care.
-
Work-up: The layers are separated. The aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with dilute HCl, water, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).
-
Isolation: The solvent is removed under reduced pressure to yield the crude this compound, which is then purified by recrystallization.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: A suitable solvent system is chosen (e.g., ethanol/water).
-
Dissolution: The crude this compound is placed in an appropriately sized flask, and a minimum amount of the hot primary solvent (e.g., ethanol) is added to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution is briefly heated before being filtered hot to remove the carbon.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature. An anti-solvent (e.g., water) can be added dropwise to the hot solution until turbidity persists, followed by reheating until the solution is clear again before slow cooling.
-
Crystal Collection: Once crystallization is complete (it can be further induced by cooling in an ice bath), the crystals are collected by vacuum filtration.
-
Washing and Drying: The crystals are washed with a small amount of the cold recrystallization solvent and then dried under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of 4-Hexylresorcinol.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 3144-54-5 | Benchchem [benchchem.com]
- 6. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. reddit.com [reddit.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. youtube.com [youtube.com]
- 12. This compound(3144-54-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Fries Rearrangement [organic-chemistry.org]
- 16. Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
4-Hexanoylresorcinol vs. Hydroquinone: A Comparative Analysis of Tyrosinase Inhibition
A detailed examination of two prominent tyrosinase inhibitors, 4-Hexanoylresorcinol and hydroquinone, reveals significant differences in their inhibitory potency and mechanisms of action. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals in the field of dermatology and cosmetology.
This comparative study delves into the biochemical and clinical data of this compound and hydroquinone, two compounds widely recognized for their effects on melanogenesis. While both are utilized for their skin-lightening properties, their efficacy and interaction with tyrosinase, the rate-limiting enzyme in melanin synthesis, vary considerably. This guide aims to present a clear, data-driven comparison to inform research and development in the management of hyperpigmentation.
Quantitative Comparison of Tyrosinase Inhibition
The inhibitory activities of this compound and hydroquinone against tyrosinase have been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with a lower value indicating a more potent inhibitor. The data presented below is a summary from multiple sources, highlighting the differences in their effects on both mushroom and human tyrosinase.
| Compound | Enzyme Source | IC50 Value | Notes |
| This compound | Mushroom Tyrosinase (monophenolase) | 1.24 µM[1] | - |
| Mushroom Tyrosinase (diphenolase) | 0.85 µM[1] | - | |
| Mushroom Tyrosinase | 0.15–0.56 µM[2] | Competitive inhibition. | |
| Human Tyrosinase | 21–131 µM[2] | - | |
| Hydroquinone | Human Tyrosinase | Millimolar (mM) range[3] | Weakly inhibits human tyrosinase. |
| MelanoDerm Skin Model (melanin production) | < 40 µmol/L[3] | Suggests a mechanism that may differ from direct tyrosinase inhibition in a cellular environment. | |
| Mushroom Tyrosinase | Little to no inhibition in effective concentration ranges[4][5] | Some studies report a lack of significant inhibition. |
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent, competitive inhibitor of tyrosinase, meaning it directly competes with the enzyme's natural substrate, tyrosine, for binding to the active site.[2] This binding prevents the conversion of tyrosine to L-DOPA, the first step in melanin synthesis. Some studies also suggest that this compound can act as a substrate for tyrosinase, being hydroxylated by the enzyme.[6]
Hydroquinone , on the other hand, is considered a poorer substrate for tyrosinase than tyrosine.[7] Its primary mechanism is believed to be its ability to act as an alternate substrate, thereby competitively inhibiting the oxidation of tyrosine.[7] However, its weak direct inhibition of human tyrosinase in biochemical assays, contrasted with its efficacy in cellular models, suggests that its clinical effects may also be attributed to other mechanisms beyond direct tyrosinase inhibition.[3]
Clinical Efficacy
A prospective, randomized, double-blind clinical study directly compared the efficacy of topical 1% hexylresorcinol and 2% hydroquinone for skin pigmentation. The study found that 1% hexylresorcinol was well-tolerated and equivalent to 2% hydroquinone in reducing the appearance of facial and hand pigment over a 12-week period.[8]
Experimental Protocols
A standardized in vitro mushroom tyrosinase inhibition assay is a common method to screen for potential depigmenting agents. The following is a representative protocol:
Mushroom Tyrosinase Inhibition Assay Protocol
-
Preparation of Reagents:
-
Mushroom Tyrosinase: Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).
-
Substrate: Prepare a solution of L-DOPA (e.g., 10 mM) in the same buffer.
-
Test Compounds: Dissolve this compound and hydroquinone in a suitable solvent, such as DMSO, to create stock solutions. Prepare a series of dilutions at varying concentrations.
-
Control: A known tyrosinase inhibitor, such as kojic acid, should be used as a positive control. The solvent (e.g., DMSO) is used as a negative control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound dilution or control.
-
Add 40 µL of the mushroom tyrosinase solution and 100 µL of the phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the reaction mixture at a wavelength of 475 nm using a microplate reader. The formation of dopachrome, an orange-red intermediate in melanin synthesis, is proportional to tyrosinase activity.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Visualizing the Molecular Interactions
The following diagrams illustrate the melanogenesis pathway and the experimental workflow for tyrosinase inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosinase inhibition assay [bio-protocol.org]
- 8. Prospective, randomized, double-blind clinical study of split-body comparison of topical hydroquinone and hexylresorcinol for skin pigment appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 4-Hexanoylresorcinol and Kojic Acid in Skin Lightening
For Immediate Release
[City, State] – October 30, 2025 – In the quest for effective and safe skin lightening agents, researchers and drug development professionals are constantly evaluating novel and existing compounds. This guide provides a comprehensive comparison of the efficacy of 4-Hexanoylresorcinol and kojic acid, two prominent ingredients in dermatological and cosmetic formulations for treating hyperpigmentation. This analysis is supported by a review of in vitro and clinical trial data, with a focus on their primary mechanism of action: the inhibition of tyrosinase.
Executive Summary
This compound has demonstrated significantly greater potency as a tyrosinase inhibitor compared to kojic acid in in-vitro studies. This heightened enzymatic inhibition translates to a more pronounced reduction in melanin synthesis. While direct head-to-head clinical trials are limited, the available data suggests that this compound's superior biochemical activity may offer a more effective solution for the management of hyperpigmentation.
Mechanism of Action: Tyrosinase Inhibition
The cornerstone of skin pigmentation, or melanogenesis, is the enzyme tyrosinase. This copper-containing enzyme catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin. Both this compound and kojic acid exert their skin lightening effects by inhibiting this critical enzyme, thereby reducing melanin production.
Kojic acid, a metabolite produced by several species of fungi, is a well-established tyrosinase inhibitor that acts by chelating the copper ions in the active site of the enzyme. This compound, a derivative of resorcinol, also functions as a competitive inhibitor of tyrosinase, binding to its active site and preventing the natural substrate from binding.[1]
In Vitro Efficacy: A Quantitative Comparison
The inhibitory potential of a compound on tyrosinase is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.
| Compound | Tyrosinase Source | IC50 (µM) | Reference |
| 4-Hexylresorcinol | Human | 94 | [2] |
| Kojic Acid | Human | 500 | [2] |
As evidenced by the data, this compound is over five times more potent than kojic acid in inhibiting human tyrosinase. This substantial difference in enzymatic inhibition is a key indicator of its potential for superior clinical efficacy.
Further in vitro studies utilizing artificial skin models, such as the MelanoDerm™ model, have corroborated these findings. A study comparing various skin lightening agents found that 4-n-butylresorcinol, a closely related resorcinol derivative, was the most potent inhibitor of melanin production with an IC50 of 13.5 µM, while kojic acid had an IC50 of over 400 µM in the same model.[2]
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
A standardized experimental protocol to determine the IC50 of tyrosinase inhibitors is crucial for accurate comparison.
Objective: To determine the concentration of this compound and kojic acid required to inhibit 50% of human tyrosinase activity.
Materials:
-
Recombinant human tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (pH 6.8)
-
This compound and kojic acid of high purity
-
Spectrophotometer
Methodology:
-
A reaction mixture is prepared containing phosphate buffer, a solution of human tyrosinase, and varying concentrations of the inhibitor (this compound or kojic acid).
-
The mixture is pre-incubated for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of L-DOPA.
-
The formation of dopachrome, an intermediate in melanin synthesis, is monitored by measuring the absorbance at 475 nm at regular intervals using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Melanin Content Assay in 3D Pigmented Skin Equivalents
Objective: To quantify the reduction in melanin production in a 3D skin model treated with this compound and kojic acid.
Materials:
-
3D pigmented human skin equivalents (e.g., MelanoDerm™)
-
Culture medium
-
This compound and kojic acid
-
Lysis buffer
-
Spectrophotometer
Methodology:
-
The 3D skin equivalents are cultured according to the manufacturer's instructions.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or kojic acid) or a vehicle control.
-
The skin equivalents are incubated for a specified period (e.g., 14 days), with the medium being changed every 2-3 days.
-
At the end of the treatment period, the tissues are washed and then lysed to release the melanin.
-
The melanin content in the lysate is quantified by measuring the absorbance at 405 nm or 490 nm and comparing it to a standard curve of synthetic melanin.
-
The percentage of melanin inhibition is calculated relative to the vehicle-treated control.
Clinical Efficacy and Trial Design
Representative Clinical Trial Protocol
Objective: To compare the efficacy and safety of a topical formulation containing 1% this compound versus a formulation containing 2% kojic acid for the treatment of facial hyperpigmentation.
Study Design: A 12-week, double-blind, randomized, split-face controlled trial.
Participants: Healthy adult females, aged 35-65, with mild to moderate facial hyperpigmentation (e.g., melasma, solar lentigines).
Methodology:
-
Randomization: Participants are randomly assigned to apply the this compound formulation to one side of their face and the kojic acid formulation to the other side, twice daily.
-
Assessments: Efficacy is evaluated at baseline, and at weeks 4, 8, and 12.
-
Colorimetric Measurements: A chromameter or spectrophotometer is used to objectively measure changes in skin color and the darkness of hyperpigmented lesions. The L* value (lightness) is a key parameter.[3]
-
Clinical Grading: A dermatologist assesses the improvement in hyperpigmentation using a standardized scale, such as the Melasma Area and Severity Index (MASI).[4]
-
Standardized Photography: High-resolution photographs are taken at each visit under consistent lighting conditions to visually document changes.
-
Subjective Assessment: Participants complete questionnaires to evaluate their perception of improvement and satisfaction with the treatment.
-
-
Safety and Tolerability: The incidence and severity of any adverse events, such as erythema, scaling, or irritation, are recorded at each visit.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the Melanogenesis Pathway.
Caption: Experimental Workflow for Efficacy Evaluation.
Conclusion
The body of in vitro evidence strongly supports the superior efficacy of this compound over kojic acid as a tyrosinase inhibitor. Its significantly lower IC50 value for human tyrosinase suggests a greater potential for reducing melanin synthesis and, consequently, improving hyperpigmentation. While further direct comparative clinical trials are warranted to definitively establish its clinical superiority, the existing data positions this compound as a highly promising agent for researchers and drug development professionals in the field of skin lightening. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other novel depigmenting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Superior even skin tone and anti‐ageing benefit of a combination of 4‐hexylresorcinol and niacinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kojic Acid vis-a-vis its Combinations with Hydroquinone and Betamethasone Valerate in Melasma: A Randomized, Single Blind, Comparative Study of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC-UV Method Validation for 4-Hexanoylresorcinol Analysis
This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the quantitative analysis of 4-Hexanoylresorcinol. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound in various matrices, including pharmaceutical formulations and food products.
Comparison of HPLC-UV Method Performance
The following table summarizes the performance characteristics of different HPLC-UV methods for the analysis of resorcinol derivatives. Due to the limited availability of comprehensive validation data for multiple HPLC-UV methods specific to this compound, a validated method for the parent compound, Resorcinol, is included for a detailed comparison of achievable performance metrics.
| Parameter | Method A: 4-Hexylresorcinol in Prawn and Crab Meat | Method B: Resorcinol in Pharmaceutical Formulations[1] |
| Stationary Phase | Capcell Pak C18 MG | Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile-0.1% phosphoric acid (6:4) | Methanol:Water (40:60)[1] |
| Flow Rate | Not Specified | 1 mL/minute[1] |
| UV Detection | 210 nm | 280 nm[1] |
| Linearity (Range) | Not Specified | y = 8.6584x + 11.8571 (R² = 0.99993)[1] |
| Accuracy (% Recovery) | 82.4 - 92.2% | 99.994%[1] |
| Precision (%RSD) | Not Specified | Within-day: 0.042% - 0.128%, Between-day: 0.016% - 0.221%[1] |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | 1.0 µg/g (determination limit) | Not Specified |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the validation of an HPLC-UV method for this compound analysis, based on established protocols for similar compounds.
Method B: HPLC-UV Analysis of Resorcinol[1]
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 HPLC system[1]
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm particle size)[1]
-
Mobile Phase: An isocratic mixture of methanol and water (40:60, v/v)[1]
-
Flow Rate: 1 mL/minute[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 25°C[1]
-
UV Detector: Diode Array Detector at a wavelength of 280 nm[1]
2. Standard Solution Preparation:
-
Prepare a stock standard solution of Resorcinol in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for linearity assessment.
3. Validation Parameters:
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and stressed samples. UV spectrum analysis can confirm the purity of the analyte peak.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against the concentration of the standards. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be ≥ 0.999.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the percentage of the analyte recovered is calculated. The mean recovery should be within an acceptable range (e.g., 98-102%).[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day precision): Analysis of samples at different concentrations on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of samples on different days. The %RSD for precision studies should typically be ≤ 2%.[1]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are often calculated based on the standard deviation of the response and the slope of the calibration curve.
Visualizations
The following diagrams illustrate the workflow of HPLC method validation and the logical relationship between the validation parameters.
Caption: Experimental workflow for HPLC-UV method validation.
Caption: Logical relationship of HPLC validation parameters.
References
Unveiling the Enzymatic Cross-Reactivity of 4-Hexanoylresorcinol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. 4-Hexanoylresorcinol, a well-established inhibitor of tyrosinase, demonstrates a broader spectrum of enzymatic interactions than its primary designation suggests. This guide provides a comparative analysis of this compound's activity across various enzymatic assays, supported by quantitative data and detailed experimental protocols to facilitate informed research and development decisions.
Executive Summary
This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. However, emerging evidence reveals its cross-reactivity with other enzymes, including histone deacetylases (HDACs), α-glucosidase, and diacylglycerol kinase (DAGK). This guide synthesizes the available data on the inhibitory effects of this compound on these enzymes, presenting a clear comparison of its potency and mode of action. While a potent tyrosinase inhibitor, its effects on other enzymes are also noteworthy, suggesting potential polypharmacological applications or off-target effects that warrant consideration in drug development.
Comparative Efficacy of this compound Across Enzymatic Targets
The inhibitory activity of this compound varies significantly across different enzyme targets. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), to provide a clear comparison of its potency.
| Enzyme Target | Specific Activity/Isoform | IC50 Value (µM) | Inhibition Type |
| Tyrosinase (Mushroom) | Monophenolase | 1.24 | Mixed-type |
| Tyrosinase (Mushroom) | Diphenolase | 0.85 | Mixed-type |
| Histone Deacetylase (HDAC) | Class I (HDAC1, HDAC3) | Not specified | Inhibitor |
| α-Glucosidase | Not specified | Not specified | Noncompetitive |
| Diacylglycerol Kinase (DAGK) | Delta (δ) | Not specified | Inhibitor |
Note: "Not specified" indicates that while inhibitory activity has been reported, specific IC50 values for this compound were not available in the reviewed literature.
Signaling Pathways and Experimental Workflow
The interaction of this compound with its primary target, tyrosinase, directly impacts the melanin biosynthesis pathway. Its cross-reactivity with other enzymes suggests potential interference with other cellular signaling cascades.
Caption: Signaling pathways affected by this compound.
The following diagram illustrates a general experimental workflow for assessing the enzymatic inhibitory activity of a compound like this compound.
Caption: A typical workflow for evaluating enzyme inhibition.
Detailed Experimental Protocols
Precise and reproducible experimental design is critical for validating enzymatic inhibition. The following are detailed methodologies for the key assays discussed.
Mushroom Tyrosinase Inhibition Assay
This assay determines the effect of this compound on both the monophenolase and diphenolase activities of mushroom tyrosinase.
-
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-tyrosine (for monophenolase activity)
-
L-DOPA (for diphenolase activity)
-
This compound
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Spectrophotometer
-
-
Monophenolase Activity Assay Protocol:
-
Prepare a reaction mixture containing phosphate buffer and varying concentrations of this compound.
-
Add mushroom tyrosinase solution to the mixture and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding L-tyrosine solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
-
Diphenolase Activity Assay Protocol:
-
The protocol is similar to the monophenolase assay, with L-DOPA used as the substrate instead of L-tyrosine.
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm.
-
Calculation of inhibition percentage and IC50 value is performed as described for the monophenolase activity.
-
Histone Deacetylase (HDAC) Inhibition Assay
This assay evaluates the ability of this compound to inhibit the activity of Class I HDACs.
-
Materials:
-
HeLa cell nuclear extract (as a source of HDACs) or recombinant human HDAC1/HDAC3
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound
-
Trichostatin A (TSA) as a positive control
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing trypsin and a fluorescence developing agent)
-
Fluorometer
-
-
Protocol:
-
In a 96-well plate, add assay buffer, HeLa nuclear extract or recombinant HDAC enzyme, and varying concentrations of this compound or TSA.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Add the fluorogenic HDAC substrate and incubate at 37°C for a further period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on α-glucosidase activity.[1]
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG) as the substrate
-
This compound
-
Acarbose as a positive control
-
Phosphate Buffer (e.g., 100 mM, pH 6.8)
-
Sodium Carbonate (Na2CO3) solution (e.g., 0.1 M)
-
Spectrophotometer
-
-
Protocol:
-
Add phosphate buffer, α-glucosidase solution, and different concentrations of this compound to a 96-well plate.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the PNPG substrate solution.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined. The noncompetitive inhibition mechanism can be further investigated using Lineweaver-Burk plots.[1]
-
Diacylglycerol Kinase (DAGK) Delta Inhibition Assay
-
Materials:
-
Recombinant human DAGKδ
-
Diacylglycerol (DAG) as the substrate
-
[γ-32P]ATP
-
This compound
-
Kinase assay buffer
-
Lipid extraction reagents (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) system
-
Phosphorimager or scintillation counter
-
-
Protocol:
-
Prepare a reaction mixture containing kinase assay buffer, DAG substrate vesicles, and varying concentrations of this compound.
-
Add the recombinant DAGKδ enzyme to the mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time.
-
Stop the reaction by adding a solution to quench the enzyme activity and extract the lipids.
-
Separate the radiolabeled phosphatidic acid (the product) from the unreacted [γ-32P]ATP using TLC.
-
Quantify the amount of radiolabeled phosphatidic acid using a phosphorimager or scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
This compound is a multifaceted molecule with inhibitory activity against several enzymes beyond its primary target, tyrosinase. While it is a potent inhibitor of melanin production, its cross-reactivity with HDACs, α-glucosidase, and DAGKδ opens avenues for further investigation into its therapeutic potential and possible off-target effects. The data and protocols presented in this guide offer a foundational resource for researchers to objectively evaluate and compare the performance of this compound in various enzymatic assays, thereby contributing to a more comprehensive understanding of its biological activity.
References
A Comparative Analysis of the Antimicrobial Spectra of 4-Hexanoylresorcinol and 4-Hexylresorcinol
In the landscape of antimicrobial research, resorcinol derivatives have garnered significant interest for their broad-spectrum activity. This guide provides a detailed comparison of the antimicrobial profiles of two such related compounds: 4-Hexanoylresorcinol and its reduced form, 4-Hexylresorcinol. While extensive data is available for 4-Hexylresorcinol, a widely used antiseptic, information on the antimicrobial efficacy of this compound is less prevalent in publicly accessible scientific literature. This comparison, therefore, synthesizes the available experimental data for 4-Hexylresorcinol and discusses the anticipated antimicrobial properties of this compound in light of its chemical relationship to the more extensively studied compound.
Quantitative Antimicrobial Spectrum
A comprehensive review of published studies reveals that 4-Hexylresorcinol (4-HR) exhibits potent antimicrobial activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, have been determined for 4-HR against various pathogens.
Note on this compound: Direct experimental data detailing the Minimum Inhibitory Concentration (MIC) for this compound against a broad spectrum of microbes is not widely available in the current body of scientific literature. As the synthetic precursor to 4-Hexylresorcinol, it is plausible that it possesses related, though not identical, biological activities.
The following table summarizes the reported MIC values for 4-Hexylresorcinol against a selection of microorganisms.
| Microorganism | Type | MIC of 4-Hexylresorcinol (mg/L) |
| Staphylococcus aureus | Gram-positive bacterium | 20-50 |
| Streptococcus pyogenes | Gram-positive bacterium | ≤ 16 |
| Streptococcus spp. | Gram-positive bacteria | ≤ 16 |
| Mycobacterium smegmatis | Acid-fast bacterium | 70 |
| Escherichia coli | Gram-negative bacterium | >50 |
| Pseudomonas aeruginosa | Gram-negative bacterium | >50 |
| Klebsiella pneumoniae | Gram-negative bacterium | >50 |
| Candida albicans | Fungus (Yeast) | ≤ 16 |
| Candida spp. | Fungi (Yeast) | ≤ 16 |
| Aspergillus niger | Fungus (Mold) | >50 |
Experimental Protocols
The data presented for 4-Hexylresorcinol is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This standard laboratory procedure is outlined below.
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum:
-
Pure cultures of the test microorganisms are grown on appropriate agar plates.
-
Colonies are then used to inoculate a sterile broth medium.
-
The bacterial or fungal suspension is incubated until it reaches a specific turbidity, often corresponding to a 0.5 McFarland standard, which equates to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The inoculum is then diluted to the final desired concentration for the assay.
-
-
Serial Dilution of the Antimicrobial Agent:
-
A stock solution of the test compound (e.g., 4-Hexylresorcinol) is prepared in a suitable solvent.
-
Two-fold serial dilutions of the stock solution are made in a 96-well microtiter plate containing a growth medium such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. This creates a gradient of decreasing concentrations of the compound across the wells.
-
-
Inoculation and Incubation:
-
A standardized volume of the prepared microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound.
-
Control wells are included: a positive control (microorganism and broth, no compound) to ensure microbial growth, and a negative control (broth only) to check for sterility.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
Following incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Growth can also be assessed using a spectrophotometer to measure optical density or by adding a growth indicator like resazurin or iodonitrotetrazolium chloride (INT).
-
Mechanism of Action
The antimicrobial activity of 4-Hexylresorcinol is attributed to its amphiphilic nature, allowing it to interact with and disrupt microbial cell membranes. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, it is suggested that 4-Hexylresorcinol can denature essential proteins and enzymes within the microbial cell.
While the specific molecular signaling pathways of 4-Hexylresorcinol's antimicrobial action are not fully elucidated in the context of a classical signaling cascade, the logical flow of its mechanism can be visualized. As this compound is the direct precursor to 4-Hexylresorcinol, its antimicrobial effects, if present, would likely involve a similar membrane-disruptive mechanism.
4-Hexanoylresorcinol: A Statistical Analysis of Efficacy in Dermatological and Biological Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Hexanoylresorcinol's Performance
This compound, a resorcinol derivative, has garnered significant attention in the scientific community for its diverse biological activities. This comparison guide provides a detailed statistical analysis of its efficacy across multiple experiments, focusing on its applications in dermatology as a skin lightening agent and its broader antioxidant and anti-inflammatory properties. The information is presented to aid in research and development, offering a comparative perspective against other known active compounds.
Tyrosinase Inhibition: A Key to Skin Depigmentation
One of the most well-documented applications of this compound is its ability to inhibit tyrosinase, the key enzyme in melanin synthesis. Its efficacy has been evaluated in multiple studies and compared with other commonly used depigmenting agents.
Table 1: Comparative Efficacy of Tyrosinase Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Source |
| 4-Hexylresorcinol | Human Tyrosinase | 94 | [1][2] |
| 4-n-Butylresorcinol | Human Tyrosinase | 21 | [1][3] |
| Thiamidol | Human Tyrosinase | 1.1 | |
| Kojic Acid | Human Tyrosinase | ~500 | [1][3] |
| Hydroquinone | Human Tyrosinase | ~4400 | [1] |
| Arbutin | Human Tyrosinase | ~6500 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher potency.
Kinetic studies have further elucidated the interaction between 4-Hexylresorcinol and tyrosinase, revealing that it can also act as a substrate for the enzyme. A kinetic characterization determined a Michaelis constant (Km) of 60.31 ± 6.73 µM and a catalytic constant (kcat) of 0.85 ± 0.04 s⁻¹ for the tyrosinase-catalyzed hydroxylation of 4-Hexylresorcinol.
Experimental Protocol: In Vitro Human Tyrosinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on purified human tyrosinase activity.
Methodology:
-
Enzyme and Substrate: Recombinant human tyrosinase is used as the enzyme source. L-DOPA is used as the substrate.
-
Assay Buffer: The reaction is typically carried out in a sodium phosphate buffer (e.g., 50 mM, pH 7.0).
-
Procedure:
-
Varying concentrations of the test compounds (e.g., 4-Hexylresorcinol, Kojic Acid, Hydroquinone) are pre-incubated with human tyrosinase in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of L-DOPA.
-
The formation of dopachrome is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.
-
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the reaction curves. The percentage of tyrosinase inhibition is calculated for each concentration of the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Efficacy in Hyperpigmentation
The in vitro efficacy of this compound in inhibiting melanin production translates to tangible clinical outcomes in the treatment of hyperpigmentary disorders such as melasma and age spots.
Table 2: Summary of Clinical Trial Data for 4-Hexylresorcinol in Hyperpigmentation
| Study Design | Treatment Group | Control Group | Duration | Key Findings |
| Double-blind, randomized, split-body | 1% Hexylresorcinol topical preparation | 2% Hydroquinone topical preparation | 12 weeks | Significant decrease in pigmentation for both groups at 4 and 12 weeks, with no statistically significant difference between the two treatments. 1% Hexylresorcinol was well-tolerated. |
Experimental Protocol: Randomized Controlled Trial for Facial Hyperpigmentation
Objective: To evaluate the efficacy and safety of a topical formulation containing 1% 4-Hexylresorcinol compared to a standard treatment (2% Hydroquinone) in reducing facial and hand hyperpigmentation.
Methodology:
-
Study Population: Healthy female participants aged 35-65 with skin types I-IV and visible facial and hand hyperpigmentation.
-
Study Design: A prospective, randomized, double-blind, split-body comparison study. Participants are randomized to apply either the 1% Hexylresorcinol formulation or the 2% Hydroquinone formulation to one side of their face and the corresponding hand, twice daily.
-
Efficacy Assessment:
-
Colorimetric Measurements: A colorimeter is used to measure changes in skin pigmentation on the forehead, cheeks, and hands at baseline, week 4, and week 12.
-
Clinical Grading: Dermatologists assess the severity of hyperpigmentation using standardized photographic documentation at each time point.
-
-
Safety Assessment: Adverse effects such as erythema, scaling, and irritation are monitored and recorded throughout the study.
-
Statistical Analysis: Changes in colorimetric measurements and clinical grading scores from baseline are compared between the two treatment groups using appropriate statistical tests.
Anti-inflammatory and Antioxidant Properties
Beyond its effects on melanogenesis, this compound exhibits notable anti-inflammatory and antioxidant activities, contributing to its overall skin health benefits.
Anti-inflammatory Activity
This compound has been shown to modulate inflammatory pathways, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Signaling Pathway: Inhibition of NF-κB by this compound
References
Assessing the Reproducibility of 4-Hexanoylresorcinol's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 4-Hexanoylresorcinol and its closely related, well-studied derivative, 4-Hexylresorcinol. Due to a lack of extensive direct research on the biological activities of this compound, this guide will focus on the robust data available for 4-Hexylresorcinol as a primary alternative and a key metabolite. This compound serves as a direct precursor in the synthesis of 4-Hexylresorcinol, suggesting a potential for related biological activities. This guide will objectively compare the performance of 4-Hexylresorcinol with other relevant compounds, supported by experimental data, to aid researchers in assessing the potential and reproducibility of the biological effects of this class of molecules.
Data Presentation: Quantitative Comparison of Tyrosinase Inhibitors
The primary and most well-documented biological effect of 4-Hexylresorcinol is its potent inhibition of tyrosinase, a key enzyme in melanin synthesis. The following table summarizes the half-maximal inhibitory concentration (IC50) values of 4-Hexylresorcinol and other known tyrosinase inhibitors against human tyrosinase. Lower IC50 values indicate greater potency.
| Compound | IC50 (μmol/L) | Reference Compound |
| 4-Hexylresorcinol | 94 | - |
| 4-Butylresorcinol | 21 | - |
| Kojic Acid | 500 | Standard Inhibitor |
| Arbutin | ~6500 | Standard Inhibitor |
| Hydroquinone | ~4400 | Standard Inhibitor |
This data is compiled from studies on human tyrosinase inhibition.[1]
Experimental Protocols
To ensure the reproducibility of the cited biological effects, detailed methodologies for key experiments are provided below.
Tyrosinase Inhibition Assay
This protocol outlines the general procedure for determining the tyrosinase inhibitory activity of a compound.
Objective: To measure the IC50 value of a test compound against human tyrosinase.
Materials:
-
Recombinant human tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., 4-Hexylresorcinol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the tyrosinase enzyme solution to each well.
-
Add the different concentrations of the test compound to the respective wells. A control well should contain only the enzyme and buffer.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
NF-κB Activation Assay
This protocol describes a common method to assess the inhibitory effect of a compound on the NF-κB signaling pathway.
Objective: To determine if a test compound can inhibit the activation of NF-κB in a cellular model.
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation
-
Test compound
-
Reagents for Western blotting or an NF-κB reporter assay kit
-
Cell culture medium and supplements
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with different concentrations of the test compound for a specific duration.
-
Stimulate the cells with an NF-κB activator like LPS or TNF-α.
-
After stimulation, lyse the cells and extract either nuclear proteins or total cell lysates.
-
For Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated form of NF-κB p65 subunit and total p65.
-
Detect the protein bands and quantify the level of phosphorylated p65 relative to the total p65. A decrease in phosphorylation indicates inhibition.
-
-
For Reporter Assay:
-
Use a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Measure the reporter gene activity (e.g., luminescence). A decrease in reporter activity indicates inhibition of NF-κB activation.
-
Mandatory Visualizations
Signaling Pathway of NF-κB Inhibition by Phenolic Compounds
Caption: Inhibition of the NF-κB signaling pathway by 4-Hexylresorcinol.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for determining the IC50 of a tyrosinase inhibitor.
Conclusion
While direct experimental data on the biological effects of this compound is limited, its role as a direct precursor to the potent tyrosinase inhibitor 4-Hexylresorcinol suggests that it is a compound of significant interest. The data presented in this guide on 4-Hexylresorcinol and other resorcinol derivatives demonstrate a consistent and reproducible inhibitory effect on human tyrosinase, with 4-alkylresorcinols showing particularly high potency compared to commonly used agents.[1] Furthermore, the inhibitory action of 4-Hexylresorcinol on the NF-κB signaling pathway highlights its potential as an anti-inflammatory agent.[2]
Researchers investigating this compound are encouraged to use the provided experimental protocols to directly assess its biological activities and to use the comparative data in this guide as a benchmark for their findings. The consistency of the data across different studies on 4-Hexylresorcinol suggests that the biological effects of this class of compounds are reproducible, providing a strong foundation for further research and development. Direct experimental validation is crucial to definitively establish the biological activity profile of this compound.
References
A Comparative Guide to Analytical Method Validation for 4-Hexanoylresorcinol in Cosmetic Formulations
The accurate quantification of 4-Hexanoylresorcinol, a key ingredient in many cosmetic formulations valued for its skin-lightening and antiseptic properties, is crucial for ensuring product quality, safety, and efficacy.[1] This guide provides a comparative overview of validated analytical methods for the determination of this compound and its closely related analogue, 4-Hexylresorcinol, in cosmetic matrices. The methodologies and validation parameters presented are drawn from scientific literature and are intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical techniques.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands out as the most widely used and reliable technique for the analysis of this compound and other resorcinol derivatives in complex cosmetic formulations.[2][3][4] Its advantages include high sensitivity, specificity, and the ability to separate the analyte of interest from potentially interfering matrix components.
Comparison of HPLC Methods
Below is a summary of different HPLC methods that have been validated for the analysis of resorcinol and 4-Hexylresorcinol. These methods can be adapted for the quantification of this compound in cosmetic products.
| Parameter | Method 1: HPLC-UV for Resorcinol | Method 2: HPLC-FLD for 4-Hexylresorcinol | Method 3: HPLC-UV for Multiple Whitening Agents (including Resorcinol) |
| Analyte | Resorcinol | 4-Hexylresorcinol | Resorcinol and 8 other whitening agents |
| Matrix | Hair Tonic | Shrimp & Crab Meat | Skin Whitening Creams, Lotions, etc. |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | ACE C18 (250mm x 4.6 mm x 5µm) | Reversed-phase C18 |
| Mobile Phase | Phosphate buffer (pH 2.8) and Acetonitrile | Phosphate buffer (pH 3) and Acetonitrile (40:60) | Water and Methanol (both with 0.1% acetic acid) |
| Flow Rate | 0.6 mL/min | 0.8 mL/min | Not specified |
| Detection | UV at 280 nm | Fluorescence (Excitation: 280 nm, Emission: 310 nm) | UV |
| Linearity (r²) | 0.999 | > 0.999 | Not specified |
| LOD | 0.11 µg/mL (for Resorcinol) | 0.04 mg/kg | Not specified |
| LOQ | 0.34 µg/mL (for Resorcinol) | 0.06 mg/kg | Not specified |
| Accuracy (% Recovery) | 100.33% | 92.54% - 97.67% | Not specified |
| Precision (%RSD) | 0.54% | 0.07% - 1.88% | Not specified |
Experimental Protocols
Method 1: HPLC-UV for Resorcinol in Hair Tonic [2][3]
-
Sample Preparation: Dilute the hair tonic sample with a suitable solvent (e.g., mobile phase) to fall within the calibration range. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 2.8) and acetonitrile. The exact ratio should be optimized for best separation.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm
-
-
Validation Parameters:
-
Linearity: Prepare standard solutions of Resorcinol in the mobile phase at five different concentrations. Plot the peak area against the concentration and calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo cosmetic formulation with known amounts of Resorcinol at three different concentration levels.
-
Precision: Analyze replicate preparations of a sample on the same day (intraday precision) and on different days (interday precision).
-
Method 2: HPLC-FLD for 4-Hexylresorcinol in Shrimp [5][6][7]
-
Sample Preparation: Homogenize the sample with an extraction solvent (e.g., methanol). The extract is then diluted and cleaned up using solid-phase extraction (SPE) with a C18 cartridge.
-
Chromatographic Conditions:
-
Column: ACE C18 (250mm x 4.6 mm x 5µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 3) and acetonitrile (40:60, v/v).
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 50 µL
-
Detection: Fluorescence detector with excitation at 280 nm and emission at 310 nm.
-
-
Validation Parameters:
-
LOD and LOQ: Determined by analyzing multiple independent fortified blank samples at a low concentration.
-
Accuracy: Assessed through recovery studies of spiked samples.
-
Precision: Evaluated by determining the repeatability and within-laboratory reproducibility.
-
Alternative Analytical Methods
While HPLC is the predominant technique, other methods can be considered for the analysis of resorcinol derivatives, although they may have limitations in terms of specificity and sensitivity for complex cosmetic matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Derivatization of this compound may be necessary to improve its volatility and chromatographic behavior.
-
Spectrophotometry: UV-Vis spectrophotometry can be a simple and cost-effective method for the quantification of this compound in simple cosmetic formulations. However, it is prone to interference from other UV-absorbing compounds in the matrix.
Comparison of Alternative Methods
| Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation based on volatility and mass-to-charge ratio | High specificity and sensitivity | May require derivatization, not suitable for non-volatile compounds |
| Spectrophotometry | Measurement of light absorbance | Simple, rapid, and inexpensive | Low specificity, prone to matrix interference |
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved in analytical method validation and to compare the key attributes of the discussed methods, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an analytical method for the determination of 4-hexylresorcinol in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
Safety Operating Guide
Proper Disposal of 4-Hexanoylresorcinol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Hexanoylresorcinol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
This compound, a derivative of resorcinol, requires careful handling due to its irritant properties. Adherence to proper disposal protocols is critical to mitigate potential health risks and environmental contamination. Like its parent compound, resorcinol, it should be treated as a hazardous chemical waste.
Hazard Identification and Classification
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation. While specific GHS (Globally Harmonized System) classifications for this compound are not universally listed, the classifications for the closely related and more regulated compound, resorcinol, provide a strong basis for its handling and disposal as a hazardous substance. Resorcinol is designated as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[1]
| Hazard Classification | GHS Hazard Statement Code | Description | Reportable Quantity (RQ) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | 5000 lbs (2270 kg) for Resorcinol[2][3][4][5] |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | |
| Hazardous to the Aquatic Environment | Not explicitly classified for this compound, but Resorcinol is very toxic to aquatic life. |
Note: The Reportable Quantity (RQ) is for Resorcinol and is provided as a guideline for its derivative, this compound, in the absence of specific data.
Experimental Protocols for Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound waste, from initial containment to final disposal.
Immediate Actions and Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE): Before handling this compound or cleaning up a spill, personnel must be equipped with:
-
Gloves: Chemical-resistant gloves (e.g., Butyl, Viton).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be worn.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Non-essential personnel should evacuate the immediate area. Ensure the area is well-ventilated to disperse any airborne dust or vapors.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, cover with an inert absorbent material such as sand, dry lime, or soda ash.
-
Collect the Waste: Place the spilled material or the absorbent mixture into a clearly labeled, sealed container for hazardous waste. Do not mix with other waste streams.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after handling the material.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
The final disposal of this compound must be conducted by a licensed hazardous waste management facility. The two primary methods for the disposal of phenolic and resorcinol-based compounds are incineration and landfilling.
Incineration
High-temperature incineration is the preferred and safest method for the disposal of this compound. This process ensures the complete destruction of the chemical, preventing its release into the environment. Solid waste can be packaged in flammable materials or dissolved in a flammable solvent to be atomized in a suitable combustion chamber.
Landfilling
In some cases, particularly for spill cleanup materials where the chemical has been absorbed, disposal in a secured sanitary landfill may be an option. This should only be considered if incineration is not feasible and must be carried out in a licensed hazardous waste landfill to prevent leaching into soil and groundwater.
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste. It is the responsibility of the waste generator to ensure that all legal requirements are met. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection and disposal of chemical waste.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. 40 CFR § 117.3 - Determination of reportable quantities. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. phmsa.dot.gov [phmsa.dot.gov]
- 5. eCFR :: 40 CFR Part 117 -- Determination of Reportable Quantities for Hazardous Substances [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
